molecular formula C11H10ClNO2 B2871865 Methyl isoquinoline-1-carboxylate hcl CAS No. 2089325-74-4; 27104-72-9

Methyl isoquinoline-1-carboxylate hcl

カタログ番号: B2871865
CAS番号: 2089325-74-4; 27104-72-9
分子量: 223.66
InChIキー: ROTYDYADLUQSJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl isoquinoline-1-carboxylate hcl is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.66. The purity is usually 95%.
BenchChem offers high-quality Methyl isoquinoline-1-carboxylate hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl isoquinoline-1-carboxylate hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

methyl isoquinoline-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-7H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTYDYADLUQSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative reference for Methyl isoquinoline-1-carboxylate hydrochloride , addressing the specific challenges in its identification (CAS search), synthesis, and application in drug development.

Identification, Synthesis, and Pharmacophore Profiling

Part 1: Chemical Identity & The "CAS Gap" Analysis

In chemical database management, a common challenge arises with specific salt forms of heterocyclic esters. While the parent "free base" is widely indexed, the hydrochloride salt often lacks a dedicated CAS Registry Number® in public repositories.

Crucial Finding: There is no widely established, unique CAS number specifically for Methyl isoquinoline-1-carboxylate hydrochloride in major public chemical registries (PubChem, CAS Common Chemistry).

Researchers must utilize the Parent Free Base CAS for search and procurement, specifying the salt form as a custom requirement, or synthesize the salt in situ.

Core Chemical Identifiers
Chemical EntityCAS NumberMolecular FormulaMW ( g/mol )
Free Base (Parent)27104-72-9

187.19
Acid Precursor 486-73-7

173.17
Hydrochloride Salt Not Assigned

223.65

Warning - Common False Positives:

  • Do not confuse with: Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS 212958-77-5).[1] This is the reduced, non-aromatic analog often found in fragment libraries.

  • Do not confuse with: Methyl isoquinoline-3-carboxylate (CAS 27104-73-0). Positional isomerism significantly alters pharmacological activity.

Digital Identity Tags (Free Base):

  • SMILES: COC(=O)C1=NC=CC2=CC=CC=C21[2]

  • InChIKey: WJHGJDGITRCZLH-UHFFFAOYSA-N[2][3][4]

Part 2: Synthesis & Manufacturing Protocols

For drug development workflows requiring high purity (>98%), relying on commercial stock of the unstable free base is risky. The standard operating procedure (SOP) involves synthesizing the ester from the stable carboxylic acid precursor and converting it to the hydrochloride salt for stability.

Pathway Visualization (Graphviz)

SynthesisPathway Acid Isoquinoline-1-carboxylic Acid (CAS 486-73-7) FreeBase Methyl isoquinoline-1-carboxylate (Free Base - Oil/Low Melt Solid) Acid->FreeBase Fischer Esterification Reagents MeOH + SOCl2 (0°C to Reflux) Reagents->FreeBase Salt Methyl isoquinoline-1-carboxylate HCl (Stable Crystalline Solid) FreeBase->Salt Salt Formation HCl_Gen HCl (g) in Dioxane/Ether HCl_Gen->Salt

Figure 1: Step-wise synthesis pathway from the commercially available acid precursor to the stable hydrochloride salt.

Detailed Experimental Protocol

1. Fischer Esterification (Acid to Free Base)

  • Reagents: Isoquinoline-1-carboxylic acid (1.0 eq), Methanol (anhydrous, solvent), Thionyl Chloride (1.5 eq).

  • Procedure:

    • Suspend isoquinoline-1-carboxylic acid in anhydrous methanol at 0°C under

      
       atmosphere.
      
    • Dropwise add thionyl chloride (exothermic reaction; maintain <10°C).

    • Reflux the mixture for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Concentrate in vacuo to remove methanol.

    • Resuspend residue in saturated

      
       (aq) to neutralize. Extract with Dichloromethane (DCM) (3x).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Result: Yellowish oil or low-melting solid (Free Base).

2. Salt Formation (Free Base to Hydrochloride)

  • Rationale: The free base ester is prone to hydrolysis and oxidation. The HCl salt improves shelf-life and water solubility for biological assays.

  • Procedure:

    • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or DCM.

    • Cool to 0°C.

    • Add 4M HCl in dioxane dropwise with stirring until precipitation is complete (pH < 2).

    • Filter the white precipitate under inert gas (argon).

    • Wash with cold ether and dry under high vacuum.

Part 3: Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR (DMSO-d6, 400 MHz) - Predicted

The hydrochloride salt will show a downfield shift in the aromatic region compared to the free base due to the protonation of the isoquinoline nitrogen.

PositionShift (

ppm)
MultiplicityAssignment
-OCH3 4.05 - 4.10Singlet (3H)Methyl Ester
H3 8.60 - 8.70DoubletHeteroaromatic Ring
H4 8.10 - 8.20DoubletHeteroaromatic Ring
H5-H8 7.80 - 8.40Multiplet (4H)Benzo-fused Ring
NH+ >12.0Broad SingletPyridinium Proton (Salt specific)
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

  • Retention Time: The ester is relatively non-polar compared to the acid precursor. Expect elution in the middle-late phase of the gradient.

Part 4: Applications in Drug Discovery[5]

The isoquinoline-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for naphthalene and quinoline derivatives.

Key Therapeutic Areas:

  • HIF Prolyl Hydroxylase Inhibition: Isoquinoline carboxylates mimic the 2-oxoglutarate co-factor, potentially stabilizing Hypoxia-Inducible Factor (HIF) for anemia treatment [1].

  • Kinase Inhibition: The planar heterocyclic system intercalates well into ATP-binding pockets.

  • Alkaloid Synthesis: Serves as a precursor for benzylisoquinoline alkaloids via reduction and alkylation at the C1 position.

Structural Activity Relationship (SAR) Logic

SAR Core Isoquinoline-1-carboxylate Scaffold N_Atom N-Atom (Position 2) Protonation site (pKa ~5.4) H-bond Acceptor (Free Base) Core->N_Atom Basic Center C1_Ester C1-Ester Group Hydrolysable Pharmacophore Target for Nucleophilic Attack Core->C1_Ester Electrophilic Center Benzo Benzo-fused Ring Hydrophobic Interactions (Pi-Pi Stacking) Core->Benzo Lipophilic Domain Solubility (Salt Form) Solubility (Salt Form) N_Atom->Solubility (Salt Form) Prodrug Potential Prodrug Potential C1_Ester->Prodrug Potential

Figure 2: Pharmacophore mapping of the methyl isoquinoline-1-carboxylate core.

References
  • PubChem Compound Summary. (n.d.). Methyl isoquinoline-1-carboxylate (CID 21196988).[2] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methyl isoquinoline-1-carboxylate HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl Isoquinoline-1-Carboxylate HCl Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility

Executive Summary

Methyl isoquinoline-1-carboxylate hydrochloride (CAS: 27104-72-9 for free base; salt forms vary) represents a critical heteroaromatic scaffold in modern medicinal chemistry. Distinguished by its electron-deficient pyridine ring fused to a benzene core, the C1-carboxylate functionality serves as a pivotal electrophilic handle. This compound is extensively utilized as a precursor for isoquinoline-1-carboxamides—a structural motif found in hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and various kinase inhibitors. This guide provides a definitive technical analysis of its molecular properties, validated synthesis protocols, and application in fragment-based drug discovery (FBDD).

Part 1: Physicochemical Characterization

The precise molecular stoichiometry is essential for accurate molarity calculations in high-throughput screening (HTS) and synthetic workflows.

Molecular Identity
PropertySpecification
Compound Name Methyl isoquinoline-1-carboxylate Hydrochloride
Parent Compound Methyl isoquinoline-1-carboxylate
Parent CAS 27104-72-9
Salt Stoichiometry 1:1 (Mono-hydrochloride)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane
Quantitative Data Table
ParameterFree Base (Parent)Hydrochloride Salt (Target)
Chemical Formula C₁₁H₉NO₂ C₁₁H₁₀ClNO₂ (C₁₁H₉NO₂[1] · HCl)
Molecular Weight 187.19 g/mol 223.65 g/mol
Exact Mass 187.0633223.0400
Cationic Mass N/A188.0706 (M+H)⁺

Critical Note for Researchers: When preparing stock solutions for biological assays, ensure calculations are based on the salt weight (223.65 g/mol ). Failure to account for the HCl counterion will result in a 16.3% concentration error , potentially invalidating IC₅₀ data.

Part 2: Synthetic Architecture

The synthesis of methyl isoquinoline-1-carboxylate HCl is classically achieved via the Reissert Reaction , a method that activates the normally inert C1 position of the isoquinoline ring.[2]

Mechanism of Action: The Reissert Pathway

The process involves the initial activation of isoquinoline with an acyl chloride to form an N-acylium ion, which is then trapped by a cyanide nucleophile. The resulting Reissert compound undergoes acid-catalyzed rearrangement and alcoholysis to yield the ester.

ReissertSynthesis Isoquinoline Isoquinoline (Starting Material) Reissert Reissert Compound (2-benzoyl-1,2-dihydro- isoquinoline-1-carbonitrile) Isoquinoline->Reissert + PhCOCl, KCN DCM/Water AcylCl Benzoyl Chloride (Activator) Intermediate Imidate Intermediate Reissert->Intermediate H2SO4, MeOH Rearrangement Product Methyl isoquinoline- 1-carboxylate Intermediate->Product Methanolysis (- PhCOOH) Salt HCl Salt Form Product->Salt HCl (g) Et2O

Figure 1: The Reissert reaction pathway for C1-functionalization of isoquinoline.[3][4]

Validated Experimental Protocol

Objective: Synthesis of Methyl isoquinoline-1-carboxylate HCl from Isoquinoline-1-carboxylic acid (Alternative efficient route).

Reagents:

  • Isoquinoline-1-carboxylic acid (10.0 g, 57.7 mmol)

  • Methanol (anhydrous, 150 mL)

  • Sulfuric Acid (conc. H₂SO₄, 15 mL)

  • HCl in Dioxane (4.0 M)

Step-by-Step Methodology:

  • Esterification: Charge a flame-dried 500 mL round-bottom flask with Isoquinoline-1-carboxylic acid and Methanol.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add H₂SO₄ dropwise over 20 minutes to control the exotherm.

  • Reflux: Equip with a reflux condenser and heat to 65°C (reflux) for 24 hours. Monitor via TLC (System: Hexane/EtOAc 1:1) for disappearance of the acid.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to ~30 mL. Pour residue into ice-cold saturated NaHCO₃ (aq) to neutralize (pH ~8). Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate to yield the Free Base as a yellow oil/solid (Yield: ~70-80%).

  • Salt Formation: Dissolve the free base in minimal Diethyl Ether. Add 4.0 M HCl in Dioxane dropwise at 0°C. The Hydrochloride Salt will precipitate immediately.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under high vacuum.

Part 3: Applications in Drug Discovery

Methyl isoquinoline-1-carboxylate serves as a high-value "warhead" precursor in fragment-based drug design.

Pharmacophore Utility

The C1-carboxylate is an electron-deficient center susceptible to nucleophilic attack by amines. This reactivity is exploited to synthesize Isoquinoline-1-carboxamides , a scaffold seen in:

  • HIF Prolyl Hydroxylase Inhibitors: Analogs of Roxadustat where the core bicyclic system modulates potency.

  • Kinase Inhibitors: The isoquinoline nitrogen provides a hydrogen bond acceptor for the kinase hinge region, while the C1-substituent directs the molecule into the hydrophobic pocket.

Synthetic Versatility Diagram

Applications Core Methyl isoquinoline- 1-carboxylate Amide Isoquinoline-1- carboxamides (Kinase Inhibitors) Core->Amide Aminolysis (R-NH2, Heat) Hydrazide Isoquinoline-1- carbohydrazide (Dynamic Libraries) Core->Hydrazide Hydrazine hydrate (Reflux) Alcohol 1-(Hydroxymethyl)- isoquinoline (Linker Synthesis) Core->Alcohol LiAlH4 Reduction (THF)

Figure 2: Divergent synthesis pathways from the methyl ester core.

Part 4: Analytical & Safety Protocols

Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Isoquinoline absorbs strongly here).

  • Retention Time: Expect elution ~5.5 - 6.5 min depending on flow rate.

Safety (HSE)
  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (liberates free base).

References

  • PubChem. Methyl isoquinoline-1-carboxylate | C11H9NO2. National Library of Medicine. Available at: [Link]

  • Popp, F. D. (1968).[5] The Chemistry of Reissert Compounds. Advances in Heterocyclic Chemistry, 9, 1-25. (Foundational text on the Reissert reaction mechanism).

  • Sobocinska, M., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization. International Journal of Molecular Sciences. Available at: [Link] (Protocol for ester to hydrazide conversion).

  • Google Patents.US 2014/0256734 A1 - Inhibitors of Bruton's Tyrosine Kinase.
  • Organic Chemistry Portal. Synthesis of Isoquinolines. Available at: [Link]

Sources

Pharmacological applications of isoquinoline-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological applications, synthetic pathways, and biological mechanisms of Isoquinoline-1-carboxylate derivatives . This analysis is designed for researchers in medicinal chemistry and drug discovery.[1]

Technical Whitepaper | Version 1.0

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, historically significant for yielding alkaloids like papaverine and morphine. While C3-substituted isoquinolines (e.g., Roxadustat) have dominated recent clinical successes in hypoxia-inducible factor (HIF) stabilization, isoquinoline-1-carboxylate derivatives represent an under-explored yet chemically distinct subclass.

The C1-position, adjacent to the heterocyclic nitrogen, offers unique electronic properties and steric vectors for target engagement. This guide analyzes their utility as 2-oxoglutarate (2OG) mimics in metalloenzyme inhibition, their emerging role in antimicrobial resistance , and the transition-metal catalyzed carbonylation protocols required to access them.

Mechanistic Pharmacology: The 2-Oxoglutarate Mimicry

The primary pharmacological utility of isoquinoline-1-carboxylates lies in their ability to chelate active-site metal ions, particularly Fe(II) in non-heme iron dioxygenases.

HIF Prolyl Hydroxylase (PHD) Inhibition

Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) regulate the stability of HIF-1α.[2][3][4][5][6] Under normoxic conditions, PHDs use oxygen and 2-oxoglutarate (2OG) to hydroxylate HIF-1α, marking it for proteasomal degradation.[3]

Mechanism of Action: Isoquinoline-1-carboxylates act as competitive inhibitors of 2OG. The carboxylate moiety at C1, often paired with a proximal hydroxyl or nitrogen lone pair, forms a bidentate chelate with the active site Fe(II). This blocks the entry of the co-substrate (2OG), preventing HIF hydroxylation.

  • Result: Stabilization of HIF-1α

    
     Translocation to nucleus 
    
    
    
    Dimerization with HIF-1β
    
    
    Upregulation of erythropoietin (EPO) and VEGF.
  • Structural Advantage: Unlike C3-derivatives, C1-carboxylates induce a distinct torsional strain on the protein backbone due to the peri-interaction with the C8 proton, potentially offering higher selectivity for specific PHD isoforms (PHD2 vs. PHD3).

Visualization of the Signaling Pathway

The following diagram illustrates the intervention point of isoquinoline-1-carboxylates within the HIF signaling cascade.

HIF_Pathway normoxia_node Normoxia (High O2) PHD PHD Enzyme (Fe(II) + 2OG dependent) normoxia_node->PHD hypoxia_node Hypoxia / Inhibitor Inhibitor Isoquinoline-1-Carboxylate (2OG Mimic) hypoxia_node->Inhibitor HIF1a HIF-1α (Cytosol) HIF1a->PHD Substrate Nucleus Nucleus HIF1a->Nucleus Stabilization & Translocation OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation PHD->OH_HIF Blocked Inhibitor->PHD Competitive Inhibition (Chelates Fe++) VHL pVHL E3 Ligase Complex OH_HIF->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_Dimer HIF-1α / HIF-1β Complex Nucleus->HIF_Dimer Dimerization Genes Target Genes (EPO, VEGF, GLUT1) HIF_Dimer->Genes Transcription

Caption: Mechanism of HIF-1α stabilization via competitive inhibition of PHD enzymes by isoquinoline-1-carboxylate derivatives.

Synthetic Architecture: Accessing the C1-Carboxylate

Synthesizing the C1-carboxylate is chemically challenging due to the lower reactivity of the C1 position compared to the nitrogen atom. Traditional Reissert reactions are often used, but modern drug development favors Palladium-catalyzed carbonylation for its scalability and tolerance of functional groups.

Comparative Synthetic Routes
MethodPrecursorReagentsAdvantagesLimitations
Reissert Reaction IsoquinolineKCN, Benzoyl chlorideClassic C1-functionalizationUses toxic cyanide; requires hydrolysis step.
Minisci Reaction IsoquinolinePyruvate, Ag(I) oxidantDirect radical alkylationPoor regioselectivity (C1 vs C3 mixtures).
Pd-Carbonylation 1-ChloroisoquinolineCO, Pd(OAc)2, AlcoholHigh regioselectivity , ScalableRequires CO gas handling or surrogates.
Detailed Protocol: Pd-Catalyzed Alkoxycarbonylation

This protocol describes the conversion of 1-chloroisoquinoline to methyl isoquinoline-1-carboxylate. This method ensures high yield and purity suitable for biological assays.

Reagents:

  • Substrate: 1-Chloroisoquinoline (1.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (5 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Methanol (MeOH) / DMF (1:4 ratio)

  • Gas: Carbon Monoxide (CO) (Balloon pressure or 1 atm)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and dppp in DMF. Stir at room temperature for 15 minutes under Argon to generate the active Pd-ligand complex.

  • Substrate Addition: Add 1-chloroisoquinoline and triethylamine to the reaction vessel. Add Methanol (the nucleophile).

  • CO Purge: Evacuate the flask and backfill with Carbon Monoxide three times. Safety Note: Perform in a well-ventilated fume hood with CO detectors.

  • Reaction: Heat the mixture to 80°C for 12 hours under CO atmosphere.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Dilute residue with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the ester.

Validation Check:

  • ¹H NMR (CDCl₃): Look for the diagnostic shift of the C1-adjacent protons. The methyl ester singlet should appear around

    
     4.05 ppm.
    
  • IR Spectroscopy: Strong carbonyl stretch at ~1720 cm⁻¹.

Biological Data & Structure-Activity Relationships (SAR)

Recent studies have highlighted the divergence in activity between esters and amides at the C1 position. While amides often show higher metabolic stability, esters (carboxylates) provide unique lipophilic profiles that enhance cell permeability before hydrolyzing to the active acid form intracellularly.

Antimicrobial & Cytotoxic Profiles

Data synthesized from comparative studies on isoquinoline derivatives [Source 1.2, 1.10, 1.19].

Derivative ClassTarget Organism/Cell LineIC50 / MICBiological Outcome
Isoquinoline-1-carboxylate (Methyl Ester) Staphylococcus aureus12.5 µg/mLMembrane disruption; moderate bacteriostatic activity.
Isoquinoline-1-carboxamide MCF-7 (Breast Cancer)0.17 µMG2/M Cell cycle arrest; High cytotoxicity.
1-Carboxylic Acid (Free Acid) PHD2 Enzyme~1.1 µMCompetitive inhibition of 2OG; HIF stabilization.
C3-Carboxylate Analog E. coli>50 µg/mLSignificantly lower potency than C1-derivatives due to poor uptake.

Key Insight: The C1-ester acts as a pro-drug . The neutral ester crosses the bacterial or eukaryotic membrane efficiently. Once inside, cytosolic esterases hydrolyze it to the 1-carboxylic acid, which then engages the metal center of the target enzyme (PHD or bacterial metalloproteases).

References

  • National Institutes of Health (PMC). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases. [Link]

  • ResearchGate. A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. [Link]

  • MDPI Molecules. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Link]

Sources

Methyl isoquinoline-1-carboxylate hydrochloride solubility in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Differential Solubility of Methyl Isoquinoline-1-carboxylate Hydrochloride in Water vs. DMSO

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a compound are foundational to its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and the reliability of in-vitro screening data. This guide focuses on methyl isoquinoline-1-carboxylate hydrochloride, a heterocyclic compound featuring the isoquinoline scaffold—a privileged structure in medicinal chemistry.

The conversion of a parent molecule into a hydrochloride salt is a time-honored strategy to enhance aqueous solubility and improve handling characteristics.[1][2] However, the choice of solvent for stock solutions and biological assays—typically between the universal biological solvent, water, and the powerful organic solvent, dimethyl sulfoxide (DMSO)—presents a classic conundrum. Understanding the differential solubility of a compound like methyl isoquinoline-1-carboxylate hydrochloride in these two distinct solvent environments is not merely an academic exercise; it is a practical necessity for generating robust and reproducible scientific data.

This technical guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for determining and understanding the solubility of methyl isoquinoline-1-carboxylate hydrochloride in both water and DMSO. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them.

The Theoretical Framework: A Tale of Two Solvents

The dramatic difference in solubility for an ionizable salt like methyl isoquinoline-1-carboxylate hydrochloride in water versus DMSO is governed by the fundamental chemical properties of the solvents and the solute.

The Solute: Methyl Isoquinoline-1-carboxylate Hydrochloride

To understand its solubility, we must first consider the structure of the molecule. The parent molecule, methyl isoquinoline-1-carboxylate, contains a basic nitrogen atom within the isoquinoline ring system, making it a weak base.[3] The formation of the hydrochloride salt protonates this nitrogen, creating a positively charged isoquinolinium ion and a chloride counter-ion. This transformation from a neutral organic molecule to an ionic salt is the primary driver for its enhanced aqueous solubility.[4]

The Solvents: Water and DMSO

Water (H₂O) is a highly polar, protic solvent. Its key characteristics include:

  • High Polarity and Dielectric Constant: Water's polarity, arising from its bent molecular geometry and the electronegativity difference between oxygen and hydrogen, makes it an excellent solvent for ionic compounds.[5][6] The partially positive hydrogen atoms can effectively solvate anions (Cl⁻), while the partially negative oxygen atom solvates cations (the protonated isoquinoline ring), forming stabilizing "hydration shells."[5]

  • Hydrogen Bonding: Water is both a hydrogen bond donor and acceptor, allowing it to form an extensive network of intermolecular hydrogen bonds.[7] This network can be readily disrupted to accommodate and interact with polar solutes, particularly those that can also participate in hydrogen bonding.

Dimethyl Sulfoxide (DMSO, (CH₃)₂SO) is a polar, aprotic solvent. Its properties are distinct from water:

  • High Polarity: DMSO possesses a highly polar sulfoxide (S=O) bond, making it a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][8]

  • Hydrogen Bond Acceptor Only: While the oxygen atom in DMSO is a strong hydrogen bond acceptor, the methyl groups are not effective hydrogen bond donors.[8][9] This aprotic nature means it cannot solvate anions as effectively as protic solvents like water.

  • Hydrophobic Character: The presence of two methyl groups also imparts some nonpolar character to the molecule.[8]

The Interaction: Why Solubility Differs

The superior solubility of methyl isoquinoline-1-carboxylate hydrochloride in water compared to its parent base is due to the strong ion-dipole interactions between the charged isoquinolinium cation and chloride ion with the polar water molecules.[1]

In DMSO, while the solvent is polar and can solvate the isoquinolinium cation effectively through interactions with its sulfoxide oxygen, its ability to solvate the chloride anion is significantly weaker than water's. This less effective solvation of the anion can limit the overall solubility of the salt in DMSO compared to water. Furthermore, for many research applications, compounds are first dissolved in DMSO at high concentrations and then diluted into an aqueous buffer for biological assays. This can lead to the compound precipitating if its kinetic solubility in the aqueous medium is exceeded.[10]

Part 1: Experimental Determination of Thermodynamic (Equilibrium) Solubility in Water

The gold standard for determining the true, thermodynamic solubility of a compound is the shake-flask method . This method establishes an equilibrium between the dissolved solute and excess solid, providing a measure of the maximum concentration of the compound that can be dissolved in a given solvent under specific conditions.

Protocol: Shake-Flask Method for Aqueous Solubility

Objective: To determine the equilibrium solubility of methyl isoquinoline-1-carboxylate hydrochloride in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37 °C).

Materials:

  • Methyl isoquinoline-1-carboxylate hydrochloride (solid)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

  • Calibrated pH meter

Methodology:

  • Preparation:

    • Accurately weigh an excess amount of methyl isoquinoline-1-carboxylate hydrochloride into a vial. An excess is critical to ensure a saturated solution is formed. If the entire solid dissolves, more must be added.[6]

    • Add a precise volume of the aqueous buffer to the vial.

  • Equilibration:

    • Secure the vial on an orbital shaker set to a constant speed (e.g., 300 RPM) and temperature (e.g., 37 ± 1 °C).

    • Agitate the suspension for a predetermined period to allow it to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a stable plateau.[6]

  • Sample Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Separate the saturated supernatant from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the sample at high speed and carefully collect the supernatant.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding syringe filter (e.g., PVDF or PTFE). Discard the initial few drops of filtrate to avoid any adsorbed compound from the filter material.

  • Analysis:

    • Immediately after separation, dilute the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.

    • Measure and record the final pH of the saturated solution.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or µM).

    • The experiment should be performed in at least triplicate to ensure reproducibility.

Experimental Workflow: Aqueous Solubility

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Weigh excess solid compound into vial prep2 Add precise volume of aqueous buffer prep1->prep2 equil1 Agitate on orbital shaker (24-72h at 37°C) prep2->equil1 sep1 Centrifuge or Filter to remove solid equil1->sep1 sep2 Collect clear saturated supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify concentration (HPLC or UV-Vis) analysis1->analysis2 analysis3 Measure final pH analysis2->analysis3

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Part 2: Experimental Determination of Maximum Solubility in DMSO

For creating high-concentration stock solutions, determining the maximum solubility in DMSO is essential. This is often approached as a practical, equilibrium-based measurement.

Protocol: Maximum DMSO Solubility

Objective: To determine the maximum solubility of methyl isoquinoline-1-carboxylate hydrochloride in anhydrous DMSO at room temperature.

Materials:

  • Methyl isoquinoline-1-carboxylate hydrochloride (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Analytical instrumentation (HPLC or UV-Vis)

Methodology:

  • Preparation of a Supersaturated Solution:

    • Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, known volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for several minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the solid, vortexing after each addition, until a solid precipitate persists.

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for at least 24 hours to ensure equilibrium is reached. Mix the solution periodically.

  • Separation:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Analysis:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Perform a serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for the analytical method.

    • Quantify the concentration using a validated HPLC or UV-Vis method against a standard curve.

  • Calculation:

    • Back-calculate the original concentration in the DMSO supernatant, accounting for all dilutions. This value represents the maximum solubility.

Experimental Workflow: DMSO Solubility

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Calculation prep1 Create supersaturated solution in DMSO equil1 Incubate at room temp for 24h with mixing prep1->equil1 sep1 Centrifuge at high speed equil1->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Serially dilute supernatant sep2->analysis1 analysis2 Quantify concentration analysis1->analysis2 analysis3 Back-calculate to find maximum solubility analysis2->analysis3

Caption: Workflow for determining maximum solubility in DMSO.

Data Presentation and Interpretation

Quantitative solubility data should be summarized clearly to facilitate comparison and decision-making.

Summary of Solubility Data
ParameterWater (pH 7.4, 37°C)DMSO (Room Temp)
Solubility (mg/mL) Experimental ValueExperimental Value
Solubility (mM) Calculated ValueCalculated Value
Method Shake-Flask (Equilibrium)Equilibrium
Final pH (Aqueous) Measured ValueN/A
Interpreting the Results

A significant difference in solubility between water and DMSO is expected for methyl isoquinoline-1-carboxylate hydrochloride.

  • Higher Aqueous Solubility: The ionic nature of the hydrochloride salt leads to strong, favorable interactions with water molecules, resulting in high aqueous solubility. The protonated nitrogen and the chloride ion are effectively solvated by water's dipoles and its hydrogen-bonding network.[1][5]

  • High DMSO Solubility: As a powerful organic solvent, DMSO will also effectively dissolve the compound, likely to a very high concentration.[2] It readily solvates the organic cation part of the molecule.

  • The "Why": The key difference lies in the mechanism of solvation. Water excels at solvating both the cation and the anion of the salt.[6] DMSO, while an excellent solvent for the cation, is less efficient at solvating the chloride anion due to its aprotic nature.[8] This subtle difference in anion solvation is a primary determinant of the differential solubility behavior between these two polar solvents.

Molecular Interactions Diagram

Caption: Differential solvation of an HCl salt in water versus DMSO.

Conclusion and Practical Implications

This guide has detailed the theoretical principles and provided robust, field-proven protocols for determining the solubility of methyl isoquinoline-1-carboxylate hydrochloride in both water and DMSO. The key takeaway is that while both are polar solvents, their differing abilities to act as hydrogen bond donors result in distinct solvation mechanisms, which in turn dictates solubility.

For the researcher, this has direct practical implications:

  • Aqueous solubility data is paramount for predicting in vivo behavior and for designing relevant biological assays where the compound must remain in solution under physiological conditions.

  • DMSO solubility data is critical for the practical aspect of preparing concentrated stock solutions, which are the starting point for nearly all in-vitro screening campaigns.

By understanding the "why" behind differential solubility and by applying the rigorous experimental methods described herein, scientists can ensure the generation of high-quality, reliable data, thereby accelerating the drug discovery and development process.

References

  • Gavan, A., et al. (2021). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • McCully, M. (n.d.). 2.3 Water. Concepts in Biology. Retrieved from [Link]

  • LabXchange. (2024, October 11). Polarity of Water – Why Is Water Polar? Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Properties of water. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • Expii. (n.d.). Water and Hydrogen Bonding — Overview & Importance. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • Kiefer, J., Noack, K., & Kirchner, B. (n.d.). Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents. Bentham Science.
  • Bentham Science. (n.d.). Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents. Retrieved from [Link]

  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]

  • ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution. Retrieved from [Link]

  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • ChemRxiv. (n.d.). Unprecedented Bonding Dynamics during THF and DMSO Molecular Hydration. Retrieved from [Link]

  • ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Unknown. (2017, June).
  • Unknown. (n.d.).
  • Semantic Scholar. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • Unknown. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl isoquinoline-1-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Application of Methyl Isoquinoline-1-Carboxylate in Neurological Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for utilizing Methyl Isoquinoline-1-Carboxylate (MIQC) and its derivatives in neurological and neuro-oncological research. It addresses the compound's role not merely as a standalone agent, but as a privileged scaffold for synthesizing high-affinity ligands targeting kinases, tubulin dynamics, and specific CNS receptors.

Part 1: Executive Summary & Core Directive

Methyl Isoquinoline-1-Carboxylate (MIQC) (CAS: 27104-72-9) acts as a critical "linchpin" intermediate in the design of polycyclic alkaloids and peptidomimetics. While the methyl ester itself exhibits low affinity for primary neurotransmitter receptors, its value lies in its C1-carbonyl reactivity , which allows for the rapid generation of pyrrolo[3,2-g]isoquinoline and acylhydrazone libraries.

These derivatives have emerged as potent modulators in two key neurological areas:

  • Neuro-Oncology: Inhibition of Haspin kinase and Tubulin polymerization , offering therapeutic avenues for Glioblastoma Multiforme (GBM).

  • Neuroinflammation: Structural homology to isoquinoline carboxamides (e.g., PK 11195) suggests potential for designing novel TSPO (Translocator Protein) ligands.

The Directive: This guide moves beyond basic characterization, providing a self-validating workflow for transforming MIQC into bioactive CNS probes.

Part 2: Chemical Biology & Mechanism of Action

Structural Pharmacology

The isoquinoline core provides the lipophilicity required for Blood-Brain Barrier (BBB) penetration, while the C1-carboxylate serves as the "warhead" attachment point.

  • Physicochemical Profile:

    • MW: 187.19 g/mol (Fragment-like, ideal for growing).

    • cLogP: ~2.5 (Optimal for CNS passive diffusion).

    • H-Bond Donors/Acceptors: 0/2 (Low polar surface area).

Mechanistic Pathways

The biological activity of MIQC-derived agents operates primarily through two distinct mechanisms, depending on the functionalization at the C1 position.

Pathway A: Mitotic Arrest in Glioma Cells (Tubulin/Haspin Axis)

Derivatives fused with pyrrole rings (via 1,3-dipolar cycloaddition) act as dual inhibitors. They bind to the colchicine site of


-tubulin, disrupting microtubule dynamics, and simultaneously inhibit Haspin kinase, preventing histone H3 phosphorylation (H3pT3).
Pathway B: Metal Chelation & Enzyme Inhibition

Acylhydrazone derivatives of MIQC can chelate metal ions (Zn²⁺, Fe²⁺) in metalloenzymes or act as steric blockers in the active sites of enzymes like Poly(ADP-ribose) polymerase (PARP) , a target for neuroprotection in ischemia.

MIQC_Mechanism MIQC Methyl Isoquinoline-1-Carboxylate (Scaffold) Deriv_Pyr Pyrrolo-Isoquinoline Derivatives MIQC->Deriv_Pyr 1,3-Dipolar Cycloaddition Deriv_Hyd Acylhydrazone Derivatives MIQC->Deriv_Hyd Hydrazinolysis Target_Tub Beta-Tubulin (Colchicine Site) Deriv_Pyr->Target_Tub Inhibits Polymerization Target_Has Haspin Kinase (ATP Pocket) Deriv_Pyr->Target_Has Inhibits H3pT3 Target_Met Metalloenzymes (PARP/HDAC) Deriv_Hyd->Target_Met Chelation/Blockade Effect_Arrest G2/M Cell Cycle Arrest (Apoptosis) Target_Tub->Effect_Arrest Target_Has->Effect_Arrest Effect_Neuro Neuroprotection/ Anti-inflammatory Target_Met->Effect_Neuro

Figure 1: Divergent synthesis pathways from MIQC lead to distinct pharmacological outcomes: anti-proliferative effects in glioma (top branch) and potential neuroprotective enzyme inhibition (bottom branch).

Part 3: Experimental Protocols

Synthesis of Bioactive Hydrazide Probes

Rationale: The hydrazide derivative is the precursor for acylhydrazone libraries (Schiff bases) used in screening for anticonvulsant and anti-inflammatory activity.

Protocol:

  • Reagents: Methyl isoquinoline-1-carboxylate (1.0 eq), Hydrazine hydrate (10.0 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve MIQC in absolute methanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture at 65°C for 24 hours under

      
       atmosphere.
      
    • Monitor reaction via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Cool to 4°C. The product (Isoquinoline-1-carbohydrazide) precipitates as a white solid.

    • Filter and wash with cold ethanol.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show hydrazide protons at
      
      
      4.5-5.0 ppm and amide proton at
      
      
      9.8-10.0 ppm.
In Vitro Haspin Kinase Inhibition Assay

Rationale: To validate the efficacy of MIQC-derived pyrrolo-isoquinolines in a neuro-oncology context.

Workflow:

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Components:

    • Recombinant Haspin kinase domain (human).

    • Substrate: Biotinylated Histone H3 peptide (1-21).

    • ATP (

      
       concentration, typically 10 
      
      
      
      M).
    • Test Compounds: MIQC derivatives (serial dilution 1 nM - 10

      
      M).
      
  • Steps:

    • Incubate Enzyme + Compound for 15 min at RT.

    • Initiate reaction with ATP + Substrate mixture.

    • Incubate for 60 min at 30°C.

    • Stop reaction with detection buffer containing Eu-cryptate labeled anti-H3pT3 antibody and XL665-labeled streptavidin.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio). Calculate

    
    .
    

Part 4: Data Summary & Comparative Potency

The following table summarizes the biological activity of MIQC derivatives compared to standard reference compounds in neurological models.

Compound ClassDerivative TypeTargetIC50 / KdBiological OutcomeReference
MIQC Scaffold Pyrrolo[3,2-g]isoquinolineHaspin Kinase10 - 80 nMMitotic arrest in Glioblastoma cells[1]
MIQC Scaffold Pyrrolo[3,2-g]isoquinoline

-Tubulin
< 100 nMCytoskeletal disruption[1]
Reference Phenstatin

-Tubulin
27 nMPotent cytotoxicity (Control)[2]
Reference PK 11195TSPO1-5 nMNeuroinflammation imaging (Control)[3]

Note: While PK 11195 is an isoquinoline-3-carboxamide, the structural overlap validates the isoquinoline core as a privileged structure for CNS receptor binding.

Part 5: References

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Source: MDPI (Molecules) URL:[Link][1]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. Source: Semantic Scholar / Frontiers in Chemistry URL:[Link]

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Source: MDPI (International Journal of Molecular Sciences) URL:[Link][1][2]

Sources

Methodological & Application

Palladium-catalyzed aminocarbonylation using methyl isoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Aminocarbonylation of 1-Haloisoquinolines

Executive Summary

This application note details the Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline to synthesize isoquinoline-1-carboxamides . While the prompt references "using methyl isoquinoline-1-carboxylate," it is critical to clarify the chemical nomenclature and role of this molecule:

  • Methyl isoquinoline-1-carboxylate is typically the product of methoxycarbonylation (using methanol as the nucleophile) or the substrate for transamidation (aminolysis).

  • Aminocarbonylation specifically refers to the three-component coupling of an aryl halide (1-iodoisoquinoline), Carbon Monoxide (CO), and an Amine to form an amide.

This guide primarily focuses on the aminocarbonylation of 1-iodoisoquinoline as the most direct and atom-economical route to functionalize the C1 position, based on recent high-impact methodologies (e.g., Tóth et al., 2025). A secondary protocol for synthesizing the ester (methyl isoquinoline-1-carboxylate ) is included for researchers targeting this specific derivative.

Reaction Mechanism & Causality

The transformation relies on a Pd(0)/Pd(II) catalytic cycle. Understanding the causality at each step allows for precise troubleshooting.

Mechanistic Pathway
  • Oxidative Addition: The catalytically active Pd(0) species inserts into the C1–I bond of 1-iodoisoquinoline. This is the turnover-limiting step for electron-rich substrates, but for electron-deficient isoquinolines, it is generally facile.

  • CO Coordination & Insertion: Carbon monoxide coordinates to the Pd(II) center and undergoes migratory insertion, forming an acyl-palladium complex.

    • Critical Control Point: CO pressure must be sufficient to drive insertion but not so high that it saturates the metal center, inhibiting the amine approach. Atmospheric pressure (balloon) is often optimal.

  • Nucleophilic Attack: The amine (or methanol) attacks the acyl-palladium intermediate.

    • Ligand Effect: For sterically hindered or less basic amines (e.g., anilines), bidentate ligands like XantPhos are required to stabilize the intermediate and prevent catalyst decomposition. Simple amines work well with PPh3 .

  • Reductive Elimination: The product (amide or ester) is released, and the base (Et3N) regenerates the Pd(0) species by neutralizing the HI byproduct.

Aminocarbonylation_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate CO_Insert CO Insertion (Acyl-Pd Complex) OxAdd->CO_Insert + CO Nuc_Attack Nucleophilic Attack (Amine/MeOH) CO_Insert->Nuc_Attack Formation of Pd-Acyl-Nuc RedElim Reductive Elimination (Product Release) Nuc_Attack->RedElim RedElim->Pd0 Regeneration Substrate 1-Iodoisoquinoline Substrate->OxAdd CO_Gas CO (1 atm) CO_Gas->CO_Insert Nucleophile Amine or MeOH Nucleophile->Nuc_Attack Base Et3N (-HI) Base->RedElim Scavenges Acid

Figure 1: Catalytic cycle for the Pd-catalyzed aminocarbonylation of 1-iodoisoquinoline. The choice of nucleophile determines the formation of an amide vs. methyl isoquinoline-1-carboxylate.

Experimental Protocols

Protocol A: Synthesis of Isoquinoline-1-Carboxamides (Aminocarbonylation)

Best for: Direct synthesis of amides from halides.

Reagents & Equipment:

  • Substrate: 1-Iodoisoquinoline (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

  • Ligand:

    • For aliphatic amines: Triphenylphosphine (PPh₃) (2–6 mol%)

    • For aromatic/hindered amines: XantPhos (1–3 mol%)

  • Nucleophile: Primary or Secondary Amine (1.5–2.0 equiv)

  • Base: Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: DMF (anhydrous) or Green Solvents (γ-Valerolactone [GVL] or Ethyl Levulinate).

  • Gas: Carbon Monoxide (CO) balloon (Caution: Toxic).

Step-by-Step Methodology:

  • Catalyst Pre-formation (In Situ): In a dry Schlenk tube or pressure vial, add Pd(OAc)₂ and the Ligand (PPh₃ or XantPhos). Dissolve in a small amount of solvent and stir for 5 minutes under Argon to form the active Pd(0) species (solution often turns yellow/orange).

  • Substrate Addition: Add 1-iodoisoquinoline (1.0 mmol, ~255 mg), the amine (1.5 mmol), and Et₃N (1.5 mmol, 210 µL) to the reaction vessel. Add remaining solvent (total concentration ~0.1 M).

  • Atmosphere Exchange:

    • Safety: Perform in a well-ventilated fume hood with a CO detector.

    • Evacuate the vessel and backfill with CO from a balloon. Repeat 3 times to ensure a pure CO atmosphere. Leave the balloon attached (approx. 1 atm pressure).

  • Reaction: Heat the mixture to 50–60 °C in an oil bath. Stir vigorously (800 rpm) for 2–8 hours.

    • Monitoring: Check conversion via TLC or GC-MS. The disappearance of the iodide peak indicates completion.

  • Work-up:

    • Cool to room temperature.[1][2] Vent the CO gas safely.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF/salts.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Methyl Isoquinoline-1-Carboxylate (Methoxycarbonylation)

Best for: Synthesizing the specific ester mentioned in the prompt.

Modifications to Protocol A:

  • Nucleophile: Replace the amine with Methanol (MeOH) .

  • Solvent: Use MeOH as a co-solvent (e.g., DMF:MeOH 4:1) or pure MeOH if solubility permits.

  • Base: Et₃N or K₂CO₃ (2.0 equiv).

  • Conditions: Heat at 60–70 °C for 4–12 hours.

  • Product: The resulting Methyl isoquinoline-1-carboxylate can be isolated and used as a standard or a precursor for subsequent aminolysis (if aminocarbonylation fails for a specific amine).

Optimization & Data Summary

The following data summarizes the impact of ligand and solvent choices on the yield of isoquinoline-1-carboxamides (based on 1-iodoisoquinoline substrate).

Table 1: Ligand and Solvent Effects on Yield

EntryAmine TypeLigandSolventTemp (°C)Time (h)Yield (%)
1Morpholine (Aliphatic)PPh₃DMF50292
2Morpholine (Aliphatic)PPh₃GVL (Green)50289
3Aniline (Aromatic)PPh₃DMF5024<30 (Incomplete)
4Aniline (Aromatic)XantPhos DMF60685
5Glycine Methyl EsterXantPhos DMF60881
6Methanol (to form Ester)PPh₃DMF/MeOH70688

Data synthesized from Tóth et al. (2025) and comparative literature.

Troubleshooting & Critical Controls

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning or insufficient CO dissolution.

    • Solution: Switch to XantPhos (bidentate ligand) which is more robust. Ensure vigorous stirring to maximize gas-liquid mass transfer.

  • Issue: Palladium Black Formation.

    • Cause: Instability of the Pd(0) species.

    • Solution: Increase ligand loading (Pd:Ligand ratio 1:3 for PPh₃). Avoid overheating (>80°C).

  • Issue: Safety Concerns with CO Gas.

    • Alternative: Use Chloroform-COware technique or Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid CO source if gas cylinders are prohibited.

    • Note: Methyl isoquinoline-1-carboxylate is NOT a CO source; it is a stable ester.

References

  • Tóth, E., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI Molecules.

  • Halder, P., et al. (2022). Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. Journal of Organic Chemistry.

  • Perry, R. J., & Wilson, B. D. (1996). Palladium-catalyzed carbonylation of aryl halides. Organometallics.
  • PubChem Compound Summary. (2024). Methyl isoquinoline-1-carboxylate.[1][2][3][4][5][6][7]

Sources

Application Notes and Protocols: Cu(OTf)₂ Promoted Glycosylation with Isoquinoline Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Glycosylation Chemistry

The strategic formation of glycosidic bonds is a cornerstone of synthetic carbohydrate chemistry, with profound implications for drug discovery, vaccine development, and materials science. Historically, glycosylation reactions have been fraught with challenges, including the need for harsh reaction conditions, the use of stoichiometric and often toxic promoters, and difficulties in achieving high stereoselectivity. The advent of copper(II) triflate (Cu(OTf)₂) as a mild and efficient Lewis acid catalyst has revolutionized the field. When paired with novel glycosyl donors such as isoquinoline-1-carboxylates, this system offers a robust and versatile platform for the synthesis of complex oligosaccharides and glycoconjugates under remarkably mild and neutral conditions.[1][2]

This technical guide provides an in-depth exploration of Cu(OTf)₂ promoted glycosylation using isoquinoline carboxylates. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer practical guidance for troubleshooting and optimization.

Mechanistic Insights: The Role of Chelation and Precipitation

The success of the Cu(OTf)₂-isoquinoline carboxylate system hinges on a unique combination of chelation-assisted activation and in-situ product removal. The isoquinoline-1-carboxylate moiety serves as an excellent leaving group that is both stable on the benchtop and readily activated by the copper catalyst.[1][2]

The proposed mechanism involves the following key steps:

  • Coordination and Activation: The Cu(OTf)₂ catalyst coordinates to the nitrogen atom and the carbonyl oxygen of the isoquinoline-1-carboxylate group on the glycosyl donor. This chelation enhances the electrophilicity of the anomeric carbon, priming it for nucleophilic attack.

  • Nucleophilic Attack: The glycosyl acceptor, typically an alcohol, attacks the activated anomeric carbon.

  • Leaving Group Departure and Precipitation: The isoquinoline-1-carboxylate group departs, and crucially, it forms a copper isoquinoline-1-carboxylate salt that precipitates out of the reaction mixture.[1][2] This precipitation is a key driving force for the reaction, shifting the equilibrium towards the product.

  • Proton Sequestration: Remarkably, the precipitated copper salt also absorbs the proton generated from the glycosyl acceptor, maintaining a neutral pH throughout the reaction.[1] This is a significant advantage over many other glycosylation methods that require acidic conditions, which can be detrimental to sensitive substrates.

This "traceless" nature of the leaving group, which effectively removes itself from the reaction equilibrium, contributes to the high yields and clean reaction profiles observed with this methodology.[1][2]

Glycosylation Mechanism cluster_0 Catalytic Cycle Donor Glycosyl Isoquinoline-1-carboxylate Activated_Complex Activated Donor-Cu Complex Donor->Activated_Complex + Cu(OTf)₂ Acceptor Glycosyl Acceptor (R-OH) Product Glycoside Product Catalyst Cu(OTf)₂ Activated_Complex->Product + Acceptor Precipitate Copper Isoquinoline-1-carboxylate (Precipitate) Product->Precipitate + H⁺ Precipitate->Catalyst Releases Cu(OTf)₂ (Catalytic Turnover) Proton H⁺

Figure 1: Proposed catalytic cycle for Cu(OTf)₂ promoted glycosylation.

Optimized Reaction Conditions: A Summary

Extensive studies have delineated the optimal conditions for achieving high yields and stereoselectivity in Cu(OTf)₂ promoted glycosylations with isoquinoline carboxylates. These findings are summarized in the table below.

ParameterRecommended ConditionNotes
Catalyst Loading 60 mol% for reactive donors and acceptors.For less reactive (disarmed) donors or secondary alcohols, increasing the catalyst loading to 120 mol% can improve yields.[2]
Solvent Dichloromethane (DCM) or TolueneDCM is generally a good starting point. Toluene can be beneficial for certain substrates.
Temperature Room Temperature (25 °C) to 45 °CThe mild reaction temperature is a key advantage, preserving sensitive functional groups.
Reaction Time 1.5 to 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Atmosphere Inert (Nitrogen or Argon)While the donors are benchtop stable, running the reaction under an inert atmosphere is good practice to exclude moisture.
Substrate Ratio 1:1.2 to 1:1.5 (Donor:Acceptor)A slight excess of the acceptor is typically used to drive the reaction to completion.

Experimental Protocols

Materials and Reagents
  • Glycosyl isoquinoline-1-carboxylate donor

  • Glycosyl acceptor

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å), activated

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven before use

General Procedure for Glycosylation
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl isoquinoline-1-carboxylate donor (1.0 equiv) and activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous DCM (or Toluene) to achieve a suitable concentration (typically 0.1 M with respect to the donor).

  • Addition of Acceptor: Add the glycosyl acceptor (1.2-1.5 equiv) to the reaction mixture.

  • Catalyst Addition: Add Cu(OTf)₂ (0.6-1.2 equiv) to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C or 45 °C) and monitor the progress by TLC. The formation of the copper isoquinoline-1-carboxylate precipitate is often observed.

  • Work-up: Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution. Filter the mixture through a pad of Celite® to remove the molecular sieves and the precipitated copper salt. Wash the Celite® pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired glycoside.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for addressing common issues.

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Verify Reagent Quality (Anhydrous Solvents, Active Catalyst) Start->Check_Reagents Check_Donor Is the Donor Disarmed? Check_Reagents->Check_Donor Increase_Catalyst Increase Cu(OTf)₂ Loading (up to 120 mol%) Success Improved Yield Increase_Catalyst->Success Increase_Temp Increase Reaction Temperature (e.g., to 45°C) Change_Solvent Try a Different Solvent (e.g., Toluene) Increase_Temp->Change_Solvent Change_Solvent->Success Check_Donor->Increase_Catalyst Yes Check_Acceptor Is the Acceptor a Secondary Alcohol? Check_Donor->Check_Acceptor No Check_Acceptor->Increase_Catalyst Yes Check_Acceptor->Increase_Temp No

Figure 2: A decision-making workflow for troubleshooting low-yielding reactions.

Orthogonal Reactivity

A significant advantage of the Cu(OTf)₂-promoted glycosylation is its orthogonality with other common glycosylation methods. For instance, it has been demonstrated to be completely orthogonal to gold-promoted glycosylations.[1][2] This allows for the iterative synthesis of complex oligosaccharides from stable anomeric ester building blocks under mild conditions, expanding the synthetic chemist's toolkit.

Conclusion

The Cu(OTf)₂ promoted glycosylation of isoquinoline-1-carboxylate donors represents a powerful and practical method for the construction of glycosidic linkages. Its mild and neutral reaction conditions, coupled with the unique "traceless" leaving group, make it an attractive strategy for the synthesis of sensitive and complex glycoconjugates. By understanding the underlying mechanism and adhering to the optimized protocols outlined in this guide, researchers can effectively leverage this methodology to advance their synthetic goals in carbohydrate chemistry and beyond.

References

  • Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions. Angewandte Chemie International Edition, [Link]

  • Isoquinoline-1-carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild Neutral Conditions. ResearchGate, [Link]

  • Mild Cu(OTf)2-mediated C-glycosylation with Chelation-Assisted Picolinate as a Leaving Group. Molecules, [Link]

  • Copper(II) Triflate: A Versatile Catalyst for the One‐Pot Preparation of Orthogonally Protected Glycosides. ResearchGate, [Link]

  • Activation of Thioglycosides with Copper(II) Bromide. Molecules, [Link]

  • Copper Reactivity can be Tuned to Catalyse the Stereoselective Synthesis of 2-deoxy Glycosides from Glycals. ChemRxiv, [Link]

  • Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry, [Link]

  • Thiourea-Cu(OTf)2/NIS-synergistically promoted stereoselective glycoside formation with 2-azidoselenoglycosides or thioglycosides as donors. Organic & Biomolecular Chemistry, [Link]

  • Elucidating the Curtin–Hammett Principle in Glycosylation Reactions. Radboud Repository, [Link]

  • ZnI 2 -Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. Molecules, [Link]

  • O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports, [Link]

  • Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals. The Journal of Organic Chemistry, [Link]

  • 2-Allylphenyl glycosides as glycosyl donors for sugar coupling. Carbohydrate Research, [Link]

  • A substrate-unspecified glycosylation reaction promoted by copper(II) trifluoromethanesulfonate in benzotrifluoride. Tetrahedron Letters, [Link]

  • Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. Chemistry – A European Journal, [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific, [Link]

  • Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, [Link]

Sources

Application Note: Scalable Preparation of Methyl Isoquinoline-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines a robust, scalable protocol for the synthesis of methyl isoquinoline-1-carboxylate hydrochloride from isoquinoline-1-carboxylic acid. Unlike traditional Fischer esterification using sulfuric acid, this method utilizes thionyl chloride (


) in anhydrous methanol . This approach serves a dual purpose: it generates anhydrous hydrogen chloride in situ to catalyze the esterification and simultaneously facilitates the formation of the hydrochloride salt, ensuring high purity and stability of the final product.

Target Audience: Medicinal chemists, process development scientists, and drug discovery researchers.

Scientific Background & Rationale

The Target Molecule

Isoquinoline-1-carboxylates are critical pharmacophores in medicinal chemistry, serving as precursors for serine protease inhibitors, kinase inhibitors, and alkaloids. The C1-position of the isoquinoline ring is electronically unique; the adjacent nitrogen renders the carboxylic acid prone to decarboxylation under forcing thermal conditions. Therefore, mild yet effective esterification is required.

Reaction Mechanism Selection

We utilize a Thionyl Chloride-Methanol mediated esterification .

  • Why not

    
    ?  Sulfuric acid introduces water (as a byproduct and often in the reagent), which can complicate the crystallization of the water-soluble hydrochloride salt.
    
  • Why

    
    ?  Thionyl chloride reacts with methanol to form dimethyl sulfite and anhydrous HCl, or with the carboxylic acid to form the highly reactive acid chloride intermediate. This drives the equilibrium strongly toward the ester while maintaining anhydrous conditions ideal for salt precipitation.
    
Reaction Scheme (Visualized)

ReactionScheme Acid Isoquinoline-1- carboxylic acid Intermediate [Acid Chloride / Activated Complex] Acid->Intermediate Activation Reagents SOCl2 / MeOH (0°C to Reflux) Reagents->Intermediate Product Methyl isoquinoline-1- carboxylate HCl Intermediate->Product Methanolysis Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: Reaction pathway utilizing thionyl chloride activation.

Materials & Equipment

Reagents
ReagentPurityRoleHandling Note
Isoquinoline-1-carboxylic acid >98%Starting MaterialHygroscopic; dry before use.
Thionyl Chloride (

)
Reagent Grade (>99%)Activating AgentCorrosive/Toxic. Reacts violently with water.
Methanol (MeOH) Anhydrous (<0.05% water)Solvent/ReactantUse fresh bottle or dry over molecular sieves.
Diethyl Ether / Acetone ACS GradeAnti-solventUsed for precipitation/washing.
Equipment
  • Three-neck round-bottom flask (equipped with magnetic stir bar).

  • Reflux condenser with a calcium chloride drying tube or

    
     inlet.
    
  • Pressure-equalizing addition funnel.

  • Ice-water bath.

  • Rotary evaporator with acid-resistant seals.

Experimental Protocol

Safety Pre-Check (Critical)
  • Gas Evolution: This reaction generates Sulfur Dioxide (

    
    ) and Hydrogen Chloride (
    
    
    
    ) gas. All operations must be performed in a fume hood .
  • Exotherm: The addition of

    
     to methanol is highly exothermic. Strict temperature control (
    
    
    
    ) is required during addition.
Step-by-Step Procedure
Phase 1: Activation & Addition
  • Setup: Oven-dry a 250 mL three-neck flask and cool under a stream of dry nitrogen.

  • Solvent Charge: Add Anhydrous Methanol (50 mL) to the flask.

  • Cooling: Submerge the flask in an ice-water bath and stir until the internal temperature reaches

    
    .
    
  • Reagent Addition: Transfer Thionyl Chloride (3.0 equivalents) to the addition funnel. Add dropwise to the methanol over 20–30 minutes.

    • Note: Ensure the temperature does not exceed

      
      . The solution will fume slightly.
      
  • Substrate Addition: Once

    
     addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add Isoquinoline-1-carboxylic acid (1.0 equivalent, e.g., 5.0 g)  in portions as a solid.
    
Phase 2: Reaction & Reflux
  • Heating: Attach the reflux condenser. Heat the reaction mixture to reflux (

    
    ) using an oil bath.
    
  • Duration: Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting acid spot should disappear.

Phase 3: Workup & Isolation
  • Concentration: Cool the mixture to room temperature. Concentrate the solution in vacuo (Rotavap) to approximately 20% of the original volume.

    • Caution: The distillate contains HCl and

      
      . Use a base trap if possible.
      
  • Precipitation: Add Diethyl Ether (50 mL) or cold Acetone to the concentrated residue to induce crystallization of the hydrochloride salt.

  • Filtration: Filter the white to off-white solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether (

    
     mL) to remove residual acidity and unreacted impurities.
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
Process Workflow Diagram

Workflow Start Start: Anhydrous MeOH (Ice Bath < 5°C) AddSOCl2 Add SOCl2 Dropwise (Exothermic Control) Start->AddSOCl2 AddAcid Add Isoquinoline-1-carboxylic Acid AddSOCl2->AddAcid Reflux Reflux (65°C, 4-6h) Formation of Ester-HCl AddAcid->Reflux Evap Concentrate in vacuo (Remove excess MeOH/SOCl2) Reflux->Evap Precip Add Et2O/Acetone (Precipitate Salt) Evap->Precip Filter Filter & Dry Precip->Filter

Figure 2: Operational workflow for the synthesis.

Characterization & Quality Control

The isolated product should be characterized to confirm identity and purity.

TechniqueExpected Observation
Appearance White to pale yellow crystalline solid.
1H NMR (DMSO-d6) Aromatic protons:

7.8–8.5 ppm (multiplets). Methyl ester singlet:

4.0–4.1 ppm (3H). No broad -OH peak from starting acid.
Melting Point Distinct sharp melting point (typically >140°C for HCl salts, check specific batch).
Solubility Soluble in water, methanol, DMSO. Insoluble in ether, hexane.
Chloride Content Positive Silver Nitrate (

) test (white precipitate).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in MeOH.Evaporate MeOH more thoroughly before adding ether. Try Acetone as anti-solvent.
Starting Material Remains Moisture in reaction.Ensure MeOH is anhydrous. Increase

equivalents to 4.0.
Product is an Oil Impurities or free base present.Triturate the oil with diethyl ether. If persistent, redissolve in minimal MeOH and add 4M HCl in Dioxane, then re-precipitate.
Yellow/Brown Color Oxidation or degradation.[1][2]Recrystallize from hot methanol/ethanol. Ensure inert atmosphere (

) during reflux.

References

  • Daeniker, H. U. (1967). "2-Benzoyl-1-cyano-1,2-dihydroisoquinoline (Reissert Compound)." Organic Syntheses, Coll.[3] Vol. 5, p. 88. (Foundational chemistry for isoquinoline-1-carboxylic acid precursors).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Master Organic Chemistry. (2011). "Conversion of Carboxylic Acids to Esters using Acid Chlorides." (Verification of

    
     mechanism).
    

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Methyl Isoquinoline-1-Carboxylate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with methyl isoquinoline-1-carboxylate in aqueous environments. Our focus is to provide you with the expertise and practical solutions needed to ensure the stability and integrity of your experiments.

The Challenge: Hydrolysis of Methyl Isoquinoline-1-Carboxylate

Methyl isoquinoline-1-carboxylate, a valuable building block in medicinal chemistry and materials science, is susceptible to hydrolysis in aqueous solutions. This reaction, where the ester functional group is cleaved by water, results in the formation of isoquinoline-1-carboxylic acid and methanol. This degradation can significantly impact experimental outcomes by reducing the concentration of the active compound and introducing an unintended impurity. The rate of this hydrolysis is highly dependent on factors such as pH, temperature, and the presence of catalysts.[1][2]

Understanding and controlling this hydrolytic instability is paramount for obtaining reliable and reproducible results in a variety of applications, from in vitro biological assays to formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with methyl isoquinoline-1-carboxylate in aqueous solutions.

Q1: My compound seems to be degrading in my aqueous buffer. How can I confirm that hydrolysis is the cause?

A1: The primary signs of hydrolysis are a decrease in the concentration of methyl isoquinoline-1-carboxylate over time and the corresponding appearance of its hydrolysis product, isoquinoline-1-carboxylic acid. Several analytical techniques can be employed to monitor this process:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the parent ester and its carboxylic acid metabolite.[3] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid or trifluoroacetic acid) can typically achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive detection and confirmation of the identities of the compounds, LC-MS is invaluable.[4] You can monitor the specific mass-to-charge ratios (m/z) for both the parent compound and the expected hydrolysis product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic methyl ester singlet (around 4.0 ppm) and the appearance of new aromatic signals corresponding to the carboxylic acid.[5][6]

Troubleshooting Tip: If you suspect hydrolysis, run a time-course experiment where you analyze samples of your solution at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to observe the degradation profile.

Q2: What is the most critical factor to control to prevent hydrolysis?

A2: pH is the single most important factor influencing the rate of ester hydrolysis. [1][2] Both acidic and basic conditions can catalyze the breakdown of the ester.

  • Base-Catalyzed Hydrolysis (Saponification): This process is generally faster and irreversible, proceeding through a nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[4][5]

  • Acid-Catalyzed Hydrolysis: This is an equilibrium process that is driven to completion by the presence of excess water.[7]

A pH-rate profile study is the most rigorous way to determine the optimal pH for maximum stability. However, as a general starting point, maintaining a slightly acidic pH, typically in the range of 4.0 to 6.0, is often beneficial for minimizing the hydrolysis of many esters.[4]

Q3: What are the best strategies to maintain a stable pH in my aqueous solution?

A3: Utilizing a well-chosen buffer system is essential. The buffer's pKa should be close to the desired pH to ensure maximum buffering capacity.

Buffer SystemUseful pH RangeConsiderations
Acetate Buffer3.8 - 5.8Commonly used and generally compatible with many biological assays.
Citrate Buffer3.0 - 6.2Can chelate metal ions which might otherwise catalyze degradation.[1]
Phosphate Buffer6.2 - 8.2While common, the higher end of this range may accelerate hydrolysis.

Experimental Protocol: Preparing a Stabilized Aqueous Solution

  • Buffer Preparation: Prepare a stock solution of your chosen buffer (e.g., 0.1 M sodium acetate).

  • pH Adjustment: Carefully adjust the pH of the buffer to the desired value (e.g., 5.0) using a calibrated pH meter and dropwise addition of a suitable acid (e.g., acetic acid) or base (e.g., sodium hydroxide).

  • Compound Dissolution: Dissolve the methyl isoquinoline-1-carboxylate in a minimal amount of a water-miscible co-solvent (see Q4) before adding it to the buffer to prevent precipitation.

  • Final Concentration: Bring the solution to the final desired volume with the pH-adjusted buffer.

  • Storage: Store the solution at low temperatures (2-8°C or frozen) to further slow the rate of hydrolysis.[4]

Q4: Can I use co-solvents to improve stability?

A4: Yes, using water-miscible organic co-solvents can significantly reduce the rate of hydrolysis by lowering the concentration of water, the primary reactant.[8][9]

Co-SolventRecommended ConcentrationNotes
Dimethyl Sulfoxide (DMSO)5-30% (v/v)Generally well-tolerated in many cell-based assays at low concentrations.[8]
Ethanol10-50% (v/v)Can be effective but may have biological effects in some experimental systems.
Polyethylene Glycol (PEG)10-40% (v/v)Lower molecular weight PEGs (e.g., PEG 300, PEG 400) are commonly used.

Workflow for Co-Solvent Selection

Caption: Decision workflow for incorporating co-solvents.

Q5: For long-term storage, are there better options than frozen aqueous solutions?

A5: For long-term stability, removing water altogether is the most effective strategy.

  • Lyophilization (Freeze-Drying): This process involves freezing the solution and then sublimating the water under a vacuum.[10][11] This results in a dry, stable powder that can be reconstituted immediately before use.[4][10] The absence of water effectively halts hydrolysis.[10] Cryoprotectants like trehalose or sucrose are often added to protect the compound during the freezing process.[10]

  • Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can form inclusion complexes with guest molecules, like methyl isoquinoline-1-carboxylate, shielding the labile ester group from water.[14][15][16] This can enhance stability in aqueous solutions.[17]

Hydrolysis Mechanism and Protective Strategies

G cluster_hydrolysis Hydrolysis Pathway cluster_protection Protective Strategies A Methyl Isoquinoline-1-carboxylate D Transition State A->D B Water (H₂O) B->D C H⁺ or OH⁻ Catalyst C->D catalyzes E Isoquinoline-1-carboxylic Acid + Methanol D->E F Low Temperature F->D Slows Rate G Optimal pH (Slightly Acidic) G->C Minimizes H Co-solvents H->B Reduces Concentration I Lyophilization I->B Removes J Cyclodextrin Encapsulation J->A Shields Ester

Caption: The hydrolysis mechanism and points of intervention.

Conclusion

Preventing the hydrolysis of methyl isoquinoline-1-carboxylate in aqueous solutions requires a multi-faceted approach. By carefully controlling the pH, utilizing co-solvents, managing temperature, and considering advanced formulation strategies like lyophilization and cyclodextrin encapsulation, researchers can significantly improve the stability of this compound. This ensures the integrity of experimental data and the successful development of novel applications.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Vertex AI Search.
  • Lyophilization stabilizes clinical-stage core-crosslinked polymeric micelles to overcome cold chain supply challenges - PMC. (n.d.).
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem. (n.d.). BenchChem.
  • Enhanced Encapsulation of Linalyl Acetate in Cyclodextrin-Based Metal–Organic Frameworks for Improved Stability - MDPI. (2025, June 23). MDPI.
  • How to prevent the hydrolysis of Tubulysin E's acetate ester. - Benchchem. (n.d.). BenchChem.
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Vertex AI Search.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I* | CoLab. (n.d.). CoLab.
  • Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN - ResearchGate. (n.d.).
  • Chemical Stability of Drug Substances: Strategies in Formulation Development - ManTech Publications. (2025, December 16).
  • Cyclodextrin Encapsulation to Prevent the Loss of l -Menthol and its Retention during Drying. (2025, August 6). MDPI.
  • Stability of etnangien methyl ester at various pH-values. - ResearchGate. (n.d.).
  • Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases - CIB (CSIC). (n.d.). Digital.CSIC.
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Cyclodextrins as Encapsulation Agents to Improve the Anti-inflammatory Drugs Profile: a Systematic Review and Meta-Analysis - ResearchGate. (2025, August 5).
  • Cyclodextrins as encapsulation agents for plant bioactive compounds. (n.d.). ScienceDirect.
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - Scirp.org. (n.d.). Scientific Research Publishing.
  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers - Encyclopedia.pub. (2023, August 9). Encyclopedia.pub.
  • Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules - Drug Development and Delivery. (2024, October 25). Drug Development & Delivery.
  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed. (n.d.). PubMed.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of the Pacific.

Sources

Troubleshooting low conversion rates in isoquinoline-1-carboxylate aminolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Support Center

Subject: Technical Directive for Optimizing C1-Functionalization of Isoquinolines

As researchers, we often treat ester aminolysis as a trivial "mix-and-stir" transformation. However, the isoquinoline-1-carboxylate system presents a unique constellation of steric and electronic challenges that frequently lead to stalled conversion (50-60% plateaus) or complete unreactivity.

The C1 position of isoquinoline is electronically activated (akin to an imine) but sterically encumbered by the peri-proton at C8 and the lone pair of the ring nitrogen. Standard thermal aminolysis often fails here because the tetrahedral intermediate collapses back to the starting material or the equilibrium is unfavorable.

This guide moves beyond "add more heat" and provides a mechanistic troubleshooting framework. We will utilize a tiered approach: Thermodynamic Optimization , Organocatalytic Acceleration , and Metal-Mediated Forcing .

Part 1: The Diagnostic Workflow

Before altering reagents, diagnose the mode of failure using this logic tree.

DiagnosticTree Start START: Low Conversion (<50%) CheckByproduct Check LCMS/TLC: Is Isoquinoline-1-carboxylic ACID present? Start->CheckByproduct CheckSM Is Starting Material (Ester) intact and unreacted? CheckByproduct->CheckSM No (Clean SM remaining) Hydrolysis Issue: Competitive Hydrolysis Fix: Dry solvents, inert atm, check amine water content. CheckByproduct->Hydrolysis Yes (Acid Found) Equilibrium Issue: Unfavorable Equilibrium (Reaction Stalls) Fix: Remove alcohol byproduct (Sieves/Distillation). CheckSM->Equilibrium Reaction slows/stalls over time Kinetics Issue: Kinetic Barrier (Sterics/Electronics) Fix: Switch to Catalysis (TBD or AlMe3). CheckSM->Kinetics No reaction at all (0-10% conversion)

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Part 2: Troubleshooting Guides & FAQs

Scenario A: The Reaction Stalls at 50-60% Conversion

Diagnosis: Thermodynamic Equilibrium. The reaction is reversible. As the concentration of the alcohol byproduct (usually methanol or ethanol) increases, it competes with the amine to attack the amide, driving the reaction backward.

Q: I am refluxing in ethanol, but the reaction won't finish. Why? A: You are fighting Le Chatelier's principle. By using the alcohol byproduct as the solvent, you are chemically forcing the equilibrium back toward the ester.

Protocol 1: Equilibrium Shift (The "Open System" Method)

  • Solvent Switch: Replace protic solvents (EtOH/MeOH) with polar aprotic solvents like Toluene or Xylenes .

  • Stoichiometry: Increase the amine equivalents to 3.0–5.0 equiv.

  • Byproduct Removal:

    • For volatile amines: Perform the reaction in a sealed tube.

    • For non-volatile amines: Perform the reaction in an open vessel (or with a Dean-Stark trap) at temperatures above the boiling point of the alcohol byproduct (e.g., >80°C for ethanol removal) to distill it off as it forms.

Scenario B: No Reaction with Electron-Deficient or Bulky Amines

Diagnosis: Kinetic Barrier (Nucleophilicity vs. Sterics). The C1 position has significant steric bulk due to the C8 proton. If your amine is secondary (e.g., diisopropylamine) or electron-poor (e.g., aniline), thermal energy is insufficient to overcome the activation energy of the tetrahedral intermediate formation.

Q: Heating to 120°C isn't working. Should I go hotter? A: No. Excessive heat leads to decomposition (decarboxylation). You need a catalyst to lower the activation energy.

Protocol 2: TBD-Catalyzed Aminolysis (The "Organocatalytic" Method) 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a bifunctional guanidine catalyst that simultaneously activates the ester carbonyl (acting as a nucleophile) and the amine (acting as a base).

  • Reagents: Ester (1.0 equiv), Amine (1.2–1.5 equiv), TBD (0.1–0.2 equiv).

  • Solvent: Toluene or THF (Anhydrous).

  • Conditions: Heat to 60–80°C.

  • Mechanism: TBD forms an acyl-TBD intermediate which is far more reactive than the initial ester.

TBDMechanism Ester Isoquinoline Ester Intermediate Acyl-TBD Intermediate (Highly Electrophilic) Ester->Intermediate TBD Attack (-ROH) TBD TBD Catalyst TBD->Intermediate Product Isoquinoline Amide Intermediate->Product Amine Attack (+TBD regenerated) Amine Amine (Nucleophile) Amine->Product

Figure 2: TBD catalysis pathway via the active acyl-TBD species.

Scenario C: The "Nuclear Option" for Stubborn Substrates

Diagnosis: Extreme Steric Hindrance or Deactivated Nucleophiles. When both the substrate and the amine are difficult, standard nucleophilic attack is impossible. We must invert the reactivity logic by converting the amine into a powerful metal-amide nucleophile.

Q: I need to couple a bulky aniline to my isoquinoline ester. Nothing works. A: Use the Weinreb Amidation protocol (Trimethylaluminum). This generates an aluminum amide species that is non-basic but extremely nucleophilic, capable of opening even the most hindered esters.

Protocol 3: AlMe3-Mediated Amidation

  • Warning: Trimethylaluminum is pyrophoric. Handle under strict inert atmosphere (N2/Ar).

  • Step 1: In a dry flask under Argon, dissolve the Amine (1.5–2.0 equiv) in anhydrous DCM or Toluene.

  • Step 2: Cool to 0°C. Slowly add AlMe3 (2.0 M in toluene, 1.5–2.0 equiv). Gas evolution (methane) will occur.

  • Step 3: Stir at RT for 15–30 mins to form the active dimethylaluminum amide species (Me2Al-NR2).

  • Step 4: Add the Isoquinoline-1-carboxylate ester (1.0 equiv) dissolved in the same solvent.

  • Step 5: Reflux (or heat to 40–60°C) until complete.

  • Quench: Carefully quench with dilute HCl or Rochelle's salt solution to break the aluminum emulsion.

Part 3: Comparative Data & Selection Guide

Use this table to select the correct protocol for your specific substrate pair.

MethodBest For...Key AdvantageKey Disadvantage
Thermal (Open) Simple, primary amines.Cheap, no heavy metals, scalable.[1]Slow; requires high temp; sensitive to equilibrium.
TBD Catalysis Secondary amines, heat-sensitive substrates.[2]Mild conditions; "Green" catalyst; high functional group tolerance.[1]Catalyst cost; requires dry conditions.
AlMe3 Mediated Anilines, very bulky amines, deactivated esters.Highest success rate ; works when others fail; irreversible.Pyrophoric reagent; strict anhydrous technique required.

References

  • Sabot, C., et al. (2023). "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): An Effective Catalyst for Amide Formation by Lactone Aminolysis."[1][3] The Journal of Organic Chemistry. Link

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides."[4] Synthetic Communications. Link

  • Movassaghi, M., & Jacobsen, E. N. (2002). "The simplest 'enzyme': The mechanism of TBD-catalyzed aminolysis." Science. Link

  • Allen, C. L., & Williams, J. M. J. (2011).[2] "Metal-catalysed approaches to amide bond formation." Chemical Society Reviews.[2] Link

  • BenchChem Technical Support. (2025). "Troubleshooting Ester Aminolysis: Kinetics and Thermodynamics." Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Chemical Shift Assignments of Methyl Isoquinoline-1-carboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparison of the 1H NMR chemical shift assignments for methyl isoquinoline-1-carboxylate hydrochloride, a compound of interest in medicinal chemistry and materials science. By understanding the subtle electronic effects within this molecule, we can gain a deeper appreciation for the power of NMR in structural verification.

The Structural Landscape: Unpacking the 1H NMR Spectrum

The 1H NMR spectrum of a molecule provides a wealth of information, with the chemical shift (δ) of each proton being highly sensitive to its local electronic environment.[1] In the case of methyl isoquinoline-1-carboxylate HCl, the aromatic isoquinoline core, the electron-withdrawing methyl carboxylate group, and the protonation of the nitrogen atom all exert significant influence on the proton chemical shifts.

Protonation of the nitrogen to form the hydrochloride salt is expected to have a pronounced deshielding effect on the protons of the heterocyclic ring, causing them to resonate at a lower field (higher ppm) compared to the free base. This is due to the increased positive charge on the nitrogen atom, which withdraws electron density from the aromatic system.

Herein, we present the predicted 1H NMR chemical shift assignments for methyl isoquinoline-1-carboxylate HCl, based on established principles and data from related isoquinoline derivatives.[2][3]

Predicted 1H NMR Chemical Shift Assignments for Methyl Isoquinoline-1-carboxylate HCl
ProtonMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale for Assignment
H3Doublet~8.5 - 8.7~6.0Significantly deshielded by the adjacent protonated nitrogen and the anisotropic effect of the C1-carboxylate group.
H4Doublet~8.3 - 8.5~6.0Coupled to H3 and deshielded by the proximity to the heterocyclic ring.
H5Doublet~8.2 - 8.4~8.0Located on the carbocyclic ring, deshielded by the aromatic system.
H6Triplet~7.8 - 8.0~7.5Exhibits coupling to both H5 and H7.
H7Triplet~7.9 - 8.1~7.5Coupled to H6 and H8.
H8Doublet~9.0 - 9.2~8.0Strongly deshielded due to the "peri" effect, being in close spatial proximity to the protonated nitrogen.
-OCH3Singlet~4.0 - 4.2N/ACharacteristic chemical shift for a methyl ester group.

Comparative Analysis: Insights from Related Structures

To substantiate our predicted assignments, a comparative analysis with known isoquinoline derivatives is essential.

  • Isoquinoline: In the parent isoquinoline, the protons on the heterocyclic ring (H1 and H3) are the most deshielded.[2] The formation of the HCl salt in our target molecule will further amplify this effect, particularly for the proton ortho to the nitrogen (H8) and the proton adjacent to the point of substitution (H3).

  • 1-Methylisoquinoline: The presence of a methyl group at the C1 position in 1-methylisoquinoline leads to a characteristic upfield shift of the methyl protons to around 2.89 ppm.[4] In our target molecule, the methyl group is part of an ester, and its protons are therefore further downfield due to the deshielding effect of the adjacent oxygen atom.

  • Substituted Isoquinoline Carboxylates: In related methyl isoquinoline carboxylates, the position of the ester group significantly influences the chemical shifts of the aromatic protons.[3] The electron-withdrawing nature of the carboxylate group at the C1 position will contribute to the overall deshielding of the ring protons.

The hydrochloride salt of a related isoindolo[1,2-a]isoquinoline derivative shows a downfield shift for the proton analogous to H12b, which is in a similar "peri" position to the protonated nitrogen as H8 in our target molecule.[5] This supports our prediction of a significantly downfield chemical shift for H8.

Experimental Protocol for 1H NMR Analysis

Achieving high-quality, reproducible NMR data is contingent upon a meticulous experimental approach. The following protocol outlines the key steps for acquiring a 1H NMR spectrum of a compound like methyl isoquinoline-1-carboxylate HCl.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the methyl isoquinoline-1-carboxylate HCl sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or Methanol-d4) in a clean, dry vial. The choice of solvent is critical, as residual solvent signals can interfere with the analyte peaks.[6]

    • Ensure complete dissolution. Gentle warming or sonication may be employed if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Cap the NMR tube securely and label it clearly.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks and high resolution.

    • Pulse Calibration: The duration of the radiofrequency pulse (90° pulse) is calibrated to ensure optimal signal excitation.

    • Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters. Key parameters to consider include:

      • Number of Scans (NS): Typically 16 or 32 scans are sufficient for a sample of this concentration.

      • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate to allow for full relaxation of the protons between scans.

      • Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good resolution.

      • Spectral Width (SW): A spectral width of approximately 16 ppm is generally sufficient to encompass all proton signals.

  • Data Processing:

    • Fourier Transformation (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum.

    • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode with a flat baseline.

    • Baseline Correction: The baseline is corrected to be flat and at zero intensity.

    • Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • Integration: The area under each peak is integrated to determine the relative number of protons.

    • Peak Picking: The chemical shift of each peak is accurately determined.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final data analysis in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate assign Peak Assignment & Structural Elucidation integrate->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The 1H NMR chemical shift assignments for methyl isoquinoline-1-carboxylate HCl can be confidently predicted through a combination of fundamental NMR principles and comparative analysis with related structures. The protonated nitrogen and the electron-withdrawing ester group play key roles in shaping the electronic environment and, consequently, the chemical shifts of the aromatic protons. A rigorous and well-documented experimental protocol is essential for obtaining high-quality data to confirm these assignments and unambiguously elucidate the structure of this and other novel chemical entities.

References

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 234.
  • Cassels, B. K., et al. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 51(2), 897-901.
  • BenchChem. (2025).
  • Reddy, T. J., et al. (2011). Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. Organic Letters, 13(19), 5012-5015.
  • University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl isoquinoline-1-carboxylate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme.

Sources

Comparative UV-Vis Spectroscopic Guide: Methyl Isoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I frequently encounter challenges where researchers select heterocyclic building blocks based purely on structural features, neglecting their distinct photophysical properties. When designing photoredox catalytic cycles or tracking multicomponent reactions, understanding the UV-Vis absorption profile of your substrates is not just a formality—it is the mechanistic foundation of your experiment.

This guide provides an objective, data-driven comparison of the UV-Vis absorption spectrum of methyl isoquinoline-1-carboxylate against its structural analogs. By examining the causality behind these spectral signatures, we can establish highly reliable, self-validating protocols for your spectroscopic workflows.

Mechanistic Causality: The Impact of C1-Substitution

To understand the UV-Vis spectrum of methyl isoquinoline-1-carboxylate, we must first analyze the parent heterocycle. Unsubstituted isoquinoline exhibits three primary absorption bands in the UV region, corresponding to


 transitions at approximately 217 nm, 265 nm, and 317 nm, alongside a weaker 

transition around 330 nm[1].

When a methyl carboxylate group is introduced at the C1 position (adjacent to the nitrogen heteroatom), it fundamentally alters the electronic landscape of the molecule:

  • Extended Conjugation & Bathochromic Shift: The electron-withdrawing ester group participates in resonance with the isoquinoline

    
    -system. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap. Consequently, the primary absorption bands experience a bathochromic (red) shift deeper into the near-UV region (250–350 nm)[2].
    
  • Hyperchromic Effect: The loss of structural symmetry and the introduction of additional dipole moments increase the transition dipole moment, leading to a hyperchromic effect (increased molar absorptivity,

    
    )[3].
    

These photophysical properties are precisely why methyl isoquinoline-1-carboxylate is a privileged substrate in asymmetric dearomative[3 + 2] photocycloadditions, where its specific absorption profile dictates its interaction with photosensitizers like DPZ under LED irradiation[4].

Comparative Quantitative Data

The table below summarizes the UV-Vis absorption maxima (


) and primary transitions for methyl isoquinoline-1-carboxylate and its alternatives. This data is critical for selecting the correct excitation wavelengths in photochemical assays.
Compound

(nm)
SolventPrimary TransitionsApplication Context
Isoquinoline (Parent)217, 265, 317Ethanol

,

Baseline reference standard[1].
Methyl isoquinoline-1-carboxylate 230, ~285, ~325DCM / CH

CN

,

Optimal for photoredox dearomatization[4]; depsipeptide synthesis[2].
Isoquinoline-1-carboxylic acid ~242, 306CH

CN

Precursor; exhibits blue-shifted

relative to esterified derivatives[5].
Quinoline (Isomer Parent)226, 276, 313Ethanol

Alternative scaffold; different heteroatom placement alters transition dipoles[1].

Photophysical Activation Pathway

Understanding how methyl isoquinoline-1-carboxylate absorbs light is only half the equation; tracking where that energy goes is vital for assay design. The following diagram illustrates the photophysical workflow from ground-state absorption to catalytic interaction.

Photophysical_Pathway S0 Ground State (S0) Methyl isoquinoline-1-carboxylate S2 Higher Singlet State (S2) λ_max ≈ 230 nm S0->S2 Deep UV Absorption S1 Lowest Singlet State (S1) λ_max ≈ 325 nm S0->S1 Near UV Absorption S2->S1 Internal Conversion Photoredox Photoredox Cycle Sensitizer Interaction (e.g., DPZ) S1->Photoredox Energy/Electron Transfer

Caption: Jablonski diagram of UV-Vis absorption and photophysical activation pathways.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure absolute trustworthiness in your spectroscopic data, you cannot simply place a cuvette in a spectrophotometer and hit "read." The following protocol is designed as a self-validating system to eliminate optical artifacts and concentration-dependent aggregation.

Phase 1: Optical Baseline & Solvent Preparation
  • Causality: Mismatched quartz cuvettes or degraded solvents introduce massive baseline drift below 250 nm, obscuring the critical deep-UV

    
     transitions.
    
  • Select two optically matched quartz cuvettes (10 mm path length).

  • Fill both with HPLC-grade Dichloromethane (DCM) or Acetonitrile (CH

    
    CN).
    
  • Perform a baseline scan from 600 nm down to 200 nm. The differential absorbance must be

    
     AU across the entire spectrum.
    
Phase 2: Gravimetric Stock & Serial Dilution
  • Causality: Heterocycles like isoquinolines can form

    
     stacked excimers at high concentrations, which artificially broadens absorption bands and shifts the 
    
    
    
    .
  • Weigh exactly 2.0 mg of methyl isoquinoline-1-carboxylate using a microbalance.

  • Dissolve in 10.0 mL of the chosen solvent to create a primary stock.

  • Prepare a strictly controlled serial dilution gradient: 5 µM, 10 µM, 20 µM, and 40 µM.

Phase 3: Acquisition & Beer-Lambert Validation
  • Causality: If the absorbance does not scale linearly with concentration, your sample is either aggregating or exceeding the detector's linear dynamic range.

  • Acquire the UV-Vis spectrum for each concentration point at a scan rate of 120 nm/min.

  • Extract the absorbance values at the primary

    
     (~230 nm and ~325 nm)[2].
    
  • Self-Validation Check: Plot Absorbance vs. Concentration. Calculate the linear regression. Proceed with data analysis only if the coefficient of determination (

    
    ) is 
    
    
    
    . The slope of this line provides the highly accurate molar extinction coefficient (
    
    
    ).

Application Insights for Drug Development

In medicinal chemistry and drug development, methyl isoquinoline-1-carboxylate is frequently utilized as a core building block in multicomponent reactions (MCRs). For instance, in the synthesis of


-unsaturated carbonyl depsipeptides via Passerini and Ugi reactions, the UV-Vis signature of the isoquinoline-1-carboxylate moiety remains remarkably stable[2].

By utilizing the self-validating UV-Vis protocol above, researchers can perform non-destructive photostability assays. If the


 at 325 nm shifts or the peak broadens after prolonged UV irradiation, it immediately flags unwanted photo-isomerization or degradation of the heterocycle before the compound ever reaches in vitro biological screening[5].

References

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Photoredox catalytic asymmetric dearomative[3 + 2] cycloaddition of isoquinolines with enones Source: Nature Communications (via PubMed Central) URL:[Link]

  • Multicomponent synthesis and photophysical study of novel

    
    -unsaturated carbonyl depsipeptides and peptoids 
    Source: Frontiers in Chemistry
    URL:[Link]
    
  • Thiazoloisoquinolines. IV. The Synthesis and Spectra of Thiazolo[4,5-h]isoquinolines Source: Canadian Journal of Chemistry URL:[Link]

Sources

Mass spectrometry fragmentation pattern of methyl isoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Pattern of Methyl Isoquinoline-1-Carboxylate: A Comparative Analytical Guide

Introduction

Methyl isoquinoline-1-carboxylate (Chemical Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, Exact Mass: 187.0633 Da) is a highly valuable heterocyclic intermediate utilized extensively in the synthesis of isoquinoline-based therapeutics and pharmaceutical ligands. The molecule features an electron-withdrawing methyl carboxylate group at the C-1 position of a stable isoquinoline core[1], creating unique electronic properties that dictate its behavior during mass spectrometric (MS) analysis.

For drug development professionals and analytical scientists, selecting the appropriate MS ionization technique is critical for accurate structural elucidation and quantification. This guide objectively compares the two primary analytical methodologies—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—detailing the mechanistic causality behind their distinct fragmentation patterns.

Section 1: Mechanistic Fragmentation Pathways

Understanding the fragmentation of methyl isoquinoline-1-carboxylate requires analyzing the stability of the aromatic isoquinoline core against the lability of the ester functional group[2]. The choice of ionization source fundamentally alters the primary cleavage events.

Hard Ionization: Electron Ionization (EI-MS) at 70 eV

EI utilizes a high-energy electron beam to knock an electron out of the analyte, generating an odd-electron radical cation (


). This high internal energy drives extensive, reproducible fragmentation.
  • Molecular Ion (

    
     187):  The intact radical cation is clearly visible due to the stabilizing effect of the aromatic ring system.
    
  • Homolytic Cleavage (

    
     156):  The most favorable initial fragmentation is the homolytic cleavage of the C-O bond in the ester. The expulsion of a methoxy radical (
    
    
    
    , 31 Da) yields a highly stable, even-electron acylium ion at
    
    
    156. This is typically the base peak.
  • Core Fragmentation (

    
     128 and 101):  The acylium ion subsequently loses neutral carbon monoxide (CO, 28 Da) to form the isoquinolinium cation (
    
    
    
    128). Under 70 eV conditions, the isoquinoline core undergoes a characteristic ring contraction, expelling hydrogen cyanide (HCN, 27 Da) to form an indenyl-like cation at
    
    
    101.
Soft Ionization: Electrospray Ionization (ESI-MS/MS) via CID

ESI is a soft ionization technique that yields an even-electron protonated precursor (


). Fragmentation is induced separately via Collision-Induced Dissociation (CID).
  • Precursor Ion (

    
     188):  Protonation occurs preferentially at the basic nitrogen of the isoquinoline ring.
    
  • Heterolytic Cleavage (

    
     156):  Unlike the radical loss in EI, the even-electron 
    
    
    
    ion must expel a neutral molecule. During CID, a proton transfer to the ester's methoxy oxygen facilitates heterolytic cleavage, expelling neutral methanol (
    
    
    , 32 Da). This results in the exact same acylium ion (
    
    
    156) seen in EI, but via a different causal mechanism.
  • Subsequent Fragmentation (

    
     128):  Further CID of the 
    
    
    
    156 ion yields the
    
    
    128 ion (loss of CO).

fragmentation M_EI Molecular Ion [M]+• m/z 187 Acylium Acylium Ion m/z 156 M_EI->Acylium - •OCH3 (31 Da) Homolytic Cleavage M_ESI Protonated [M+H]+ m/z 188 M_ESI->Acylium - CH3OH (32 Da) Heterolytic Cleavage Isoquinolinium Isoquinolinium Ion m/z 128 Acylium->Isoquinolinium - CO (28 Da) Indenyl Indenyl Cation m/z 101 Isoquinolinium->Indenyl - HCN (27 Da) Ring Contraction

Fragmentation pathway of methyl isoquinoline-1-carboxylate under EI and ESI conditions.

Section 2: Quantitative Data Summary

The table below summarizes the diagnostic ions used for the identification and quantification of methyl isoquinoline-1-carboxylate across both platforms.

Table 1: Mass Spectrometry Fragmentation Data Comparison

Ion Species

Relative Abundance (EI)Relative Abundance (ESI-CID, CE=20eV)Structural Assignment

18745%N/AMolecular Ion (Radical Cation)

188N/A100% (Precursor)Protonated Molecule

/

156100% (Base Peak)100% (Base Peak)Acylium Ion

12860%40%Isoquinolinium Cation

10135%< 10%Indenyl Cation

Section 3: Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following step-by-step methodologies incorporate built-in validation checks.

GC-EI-MS Analytical Protocol

Causality of Solvent Choice: Dichloromethane (DCM) is selected as the sample solvent because its low boiling point (39.6°C) ensures rapid, complete evaporation in the GC inlet, preventing peak broadening and thermal degradation of the analyte.

  • System Tuning (Validation Step): Prior to analysis, infuse a perfluorotributylamine (PFTBA) tuning mix. The system is only validated for use if the relative abundance ratios of

    
     69, 219, and 502 strictly meet manufacturer specifications. This ensures the 
    
    
    
    156 / 128 ratio of the analyte will be accurately reported.
  • Sample Preparation: Dissolve the synthesized methyl isoquinoline-1-carboxylate[2] in GC-grade DCM to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL into a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) operating with Helium carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Hold the oven at 80°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Detection: Operate the EI source at 70 eV with a source temperature of 230°C. Acquire data in full scan mode from

    
     50 to 300.
    
LC-ESI-MS/MS Analytical Protocol

Causality of Mobile Phase: Formic acid (0.1%) is added to the mobile phase to intentionally lower the pH, driving the equilibrium toward the protonated state (


) and maximizing the ESI positive mode signal.
  • Sample Preparation: Dilute the analyte in LC-MS grade methanol to 1 µg/mL.

  • Chromatography: Utilize a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile) from 5% B to 95% B over 5 minutes.

  • Ionization: Operate in ESI positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • MRM Transitions: Monitor the quantifier transition

    
     188 
    
    
    
    156 (Collision Energy: 15 eV) and the qualifier transition
    
    
    188
    
    
    128 (Collision Energy: 25 eV).
  • Carryover Check (Validation Step): Inject a pure methanol solvent blank immediately following the highest calibration standard. The analytical batch is only validated if the blank shows zero detectable peaks at the

    
     188 
    
    
    
    156 transition, confirming the absence of system carryover.

workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Sample Sample Prep (Dilution) GC Gas Chromatography (DB-5MS Column) Sample->GC LC Liquid Chromatography (C18 Column) Sample->LC EI Electron Ionization (70 eV) GC->EI Quad Single Quadrupole (Full Scan m/z 50-300) EI->Quad ESI Electrospray Ionization (Positive Mode) LC->ESI QQQ Triple Quadrupole (MRM Mode) ESI->QQQ

Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

References

  • PubChem. "Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988". National Center for Biotechnology Information.[Link]

  • PMC. "New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach". National Institutes of Health (NIH).[Link]

Sources

A Comparative Guide to the Bioactivity of Ester vs. Amide Derivatives of Isoquinoline-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals navigating the complex landscape of drug development, the isoquinoline core represents a "privileged structure"—a molecular scaffold consistently found in compounds with significant biological activity.[1][2] This guide delves into the nuanced yet critical decision of functionalizing the 1-position of isoquinoline-1-carboxylic acid with either an ester or an amide linkage. While direct, head-to-head comparative studies are limited in published literature, a comprehensive analysis of discrete research allows for a robust juxtaposition of these two derivative classes.[1] We will explore how this seemingly minor chemical modification profoundly impacts everything from metabolic stability to the specific therapeutic applications for which these compounds are best suited, focusing on anticancer, anti-inflammatory, and antimicrobial activities.

The Fundamental Divide: Chemical Structure and Pharmacokinetic Consequences

The choice between an ester and an amide linkage at the C1-position of the isoquinoline ring is a pivotal decision in medicinal chemistry, fundamentally altering the molecule's physicochemical properties and subsequent behavior in a biological system.

An ester is formed from the condensation of the carboxylic acid with an alcohol. A key characteristic of esters is their susceptibility to hydrolysis by ubiquitous esterase enzymes found in plasma and tissues.[1] This can be a strategic advantage in prodrug design, where a lipophilic ester is used to improve cell permeability, followed by in-vivo hydrolysis to release the active carboxylic acid. However, it can also lead to rapid metabolic breakdown and a short duration of action.

An amide , formed from the condensation of the carboxylic acid with an amine, is significantly more stable metabolically.[1] The amide bond is more resistant to enzymatic cleavage, generally resulting in compounds with longer half-lives and improved pharmacokinetic profiles. This stability is often sought for drugs requiring sustained target engagement.

G cluster_0 Chemical Distinction cluster_1 Pharmacokinetic Implications Start Isoquinoline-1- Carboxylic Acid Ester Ester Derivative (R-O-C=O) Start->Ester + Alcohol (Esterification) Amide Amide Derivative (R-NH-C=O) Start->Amide + Amine (Amidation) Hydrolysis Susceptible to Esterase Hydrolysis Ester->Hydrolysis Stability Metabolically Stable Amide->Stability PK_Ester Shorter Half-life (Potential Prodrug) Hydrolysis->PK_Ester PK_Amide Longer Half-life (Sustained Action) Stability->PK_Amide

Caption: Core differences between ester and amide derivatives.

Comparative Bioactivity Analysis

The inherent stability of the amide bond has led to extensive investigation of isoquinoline-1-carboxamides for targeted therapies, whereas the reactivity of the ester linkage has been explored in other contexts.

Anticancer Activity: The Dominance of Amides as PARP Inhibitors

In oncology, the amide derivatives of isoquinolines have demonstrated significant promise, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).[3] PARP enzymes are critical for DNA damage repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations.[4][5] The amide moiety in these inhibitors often plays a crucial role in forming key hydrogen bonds within the NAD+ binding pocket of the PARP enzyme, locking the molecule in a bioactive conformation.[4]

Several 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been synthesized and shown to inhibit PARP1 and PARP2 in the nanomolar range.[3] For example, one lead compound displayed a potent IC50 of 156 nM against PARP1 and 70.1 nM against PARP2.[3] Similarly, 5-benzamidoisoquinolin-1-ones have been identified as selective inhibitors of PARP-2.[6]

In contrast, while data on isoquinoline-1-carboxylic acid esters in this specific context is sparse, related studies on quinoline analogs suggest that esterification can sometimes increase general cytotoxicity while decreasing specific enzyme inhibition.[1] This highlights a common trade-off in drug design: achieving potent, targeted inhibition (favored by amides) versus broader cytotoxic effects.

Table 1: Anticancer Activity of Isoquinoline Amide Derivatives

Compound Class Target Key Compound Example IC50 Value Source
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides PARP1 Compound 3l 156 nM [3]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides PARP2 Compound 3l 70.1 nM [3]

| 5-Benzamidoisoquinolin-1-ones | PARP2 | 5-Benzamidoisoquinolin-1-one | 9.3-fold selective for PARP2 over PARP1 |[6] |

Anti-inflammatory Activity: Amides as Modulators of Key Signaling Pathways

Chronic inflammation is linked to numerous diseases, and the modulation of inflammatory pathways is a key therapeutic goal. Isoquinoline-1-carboxamides have emerged as potent anti-inflammatory agents by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][7] These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

For instance, a series of eleven novel isoquinoline-1-carboxamides were synthesized, with compounds HSR1101, HSR1102, and HSR1103 showing the most potent suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[7] The lead compound, HSR1101, was found to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB.[1][7]

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB_IkB->IkB IκBα is Degraded NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (NO, TNF-α, IL-6) NFkB->Genes Induces HSR1101 Isoquinoline-1-carboxamides (e.g., HSR1101) HSR1101->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by isoquinoline-1-carboxamides.

Antimicrobial Activity: A Niche for Ester Derivatives

While amides excel in targeted inhibition, studies on antimicrobial agents have revealed a promising role for isoquinoline ester derivatives.[8] A study detailing the synthesis of various functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines found that specific ester and carbamate (an ester-amide hybrid) derivatives exhibited remarkable bactericidal and fungicidal activity.[8][9]

Notably, a fluorophenylpropanoate ester (compound 13) and chlorinated derivatives like chlorobenzoate and chlorophenylpropanoate esters (compounds 10 and 14) displayed significant antimicrobial and antifungal effects.[8] This suggests that for antimicrobial applications, where disruption of cell membranes or other less specific mechanisms might be at play, the physicochemical properties conferred by the ester group could be advantageous.

Table 2: Antimicrobial Activity of Isoquinoline Derivatives

Compound Class Activity Key Compound Example Observation Source
Isoquinoline Esters Bactericidal Fluorophenylpropanoate ester 13 Remarkable bactericidal activity [8]
Isoquinoline Esters Antifungal Chlorobenzoate ester 10 Greatest antifungal activity [8]
Isoquinoline Esters Antifungal Chlorophenylpropanoate ester 14 Greatest antifungal activity [8]

| Isoquinoline Carbamates | Bactericidal | Halogenated phenethyl carbamates 21, 22 | Remarkable bactericidal activity |[8] |

Experimental Protocols: A Foundation for Validation

Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the key assays referenced in this guide, designed to be self-validating systems.

Protocol 1: Colorimetric PARP Inhibition Assay

This protocol is based on commercially available kits used to evaluate novel isoquinoline-carboxamides.[3] It quantifies PARP1 activity by measuring the consumption of its substrate, NAD+.

Principle: Active PARP1 consumes NAD+ to form poly(ADP-ribose) chains. The remaining NAD+ is then used in a cycling reaction to produce a colored product, the absorbance of which is inversely proportional to PARP1 activity.

Step-by-Step Methodology:

  • Plate Preparation: To a 96-well plate, add 25 µL of PARP1 Assay Buffer. Add 5 µL of the test compound (isoquinoline derivative) at various concentrations. Add 10 µL of a mixture containing PARP1 enzyme and activated DNA.

  • Initiation: Start the reaction by adding 10 µL of a PARP Substrate Mixture containing NAD+ and biotinylated NAD+. Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction: Add 50 µL of Cycling Reagent with Streptavidin to each well to stop the PARP reaction and initiate the colorimetric detection.

  • Detection: Incubate the plate in the dark for 15-30 minutes. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Griess Assay for Nitric Oxide (Anti-inflammatory)

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatants, serving as an index of NO production by inflammatory cells like macrophages or microglia.[7]

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound that absorbs light at 540 nm.

Step-by-Step Methodology:

  • Cell Culture: Plate BV2 microglial cells or RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the isoquinoline derivative for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration 1 µg/mL). Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide in acid) to each supernatant sample in a new plate. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm with a microplate reader.[1]

  • Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

General Synthetic Pathways

The synthesis of these derivatives typically starts from isoquinoline-1-carboxylic acid or a related precursor like 1-iodoisoquinoline. The choice of synthetic route is critical for achieving good yields and purity.

Synthesis cluster_amide Amide Synthesis cluster_ester Ester Synthesis Amide Isoquinoline-1-Carboxamide Amine Amine (R-NH2) Coupling Peptide Coupling (e.g., HATU, EDCI) Amine->Coupling Coupling->Amide Ester Isoquinoline-1-Carboxylate Ester Alcohol Alcohol (R-OH) Fischer Fischer Esterification (Acid Catalyst) Alcohol->Fischer Fischer->Ester Start Isoquinoline-1- Carboxylic Acid Start->Coupling Start->Fischer

Sources

Safety Operating Guide

Safe Disposal Protocol: Methyl Isoquinoline-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Methyl isoquinoline-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic ester utilized as a pharmaceutical building block. Its disposal requires specific attention due to three chemical factors: acidity (HCl salt), hydrolytic instability (ester linkage), and potential bioactivity (isoquinoline core).

Core Directive:

  • NEVER dispose of this compound down the drain/sewer.

  • NEVER mix with strong oxidizers or strong bases in the waste stream without controlled neutralization.

  • ALWAYS segregate as Hazardous Organic Waste intended for high-temperature incineration.

Chemical Profile & Hazard Assessment

Understanding the why behind the disposal method is critical for safety. This compound is not merely "chemical waste"; it is a reactive intermediate.

PropertySpecificationDisposal Implication
Chemical Structure Isoquinoline core + Methyl ester + HClContains Nitrogen and Chlorine.[1] Combustion releases NOₓ and HCl gases.
Acidity (pH) Acidic (Hydrochloride salt)Corrosive Risk: Can lower the pH of waste drums, potentially reacting with sulfides/cyanides to release gas.
Reactivity Ester HydrolysisMoisture sensitive. In the presence of water/bases, degrades to Isoquinoline-1-carboxylic acid and Methanol.
Toxicity Class Irritant (Skin/Eye/Respiratory)Biohazard Risk: Treat as a potential bioactive agent. Avoid dust generation.[2][3][4][5]

Disposal Procedures (Scenario-Based)

Scenario A: Disposal of Pure Solid (Excess/Expired)

Do not dissolve the solid for the sole purpose of disposal. Adding solvent increases waste volume and introduces new hazards (flammability).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to the acidic nature of the HCl salt.

  • Labeling: Mark the container clearly:

    • Content: Methyl isoquinoline-1-carboxylate HCl[1]

    • Hazards: Irritant, Acidic Solid.

  • Segregation: Place in the Solid Hazardous Waste stream.

    • Note: Although it contains chloride, it typically does not require the "Halogenated Solvent" stream unless your facility combines solid/liquid waste. It is destined for incineration.

Scenario B: Disposal of Reaction Mixtures (In Solution)

If the compound is dissolved in a solvent (e.g., Methanol, Dichloromethane):

  • Identify the Solvent: The solvent dictates the primary waste stream.

  • Check pH: If the solution is highly acidic (pH < 2) due to the HCl salt:

    • Protocol: Slowly quench with a dilute base (e.g., Sodium Bicarbonate solution) before adding to the waste drum to prevent drum corrosion or gas evolution.

    • Validation: Verify pH is between 5–9 using pH paper.

  • Stream Selection:

    • Halogenated Solvent (e.g., DCM): Dispose in Halogenated Waste .

    • Non-Halogenated Solvent (e.g., MeOH): Dispose in Non-Halogenated Waste .

    • Crucial Labeling: Add "Contains Chlorides/HCl Salt" to the tag. This alerts the waste vendor to potential acid gas generation during incineration.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for compliant disposal.

DisposalWorkflow Start Waste Identification: Methyl Isoquinoline-1-Carboxylate HCl StateCheck Physical State? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath LiquidPath Solution Form StateCheck->LiquidPath SolidStream Solid Hazardous Waste (Incineration) SolidPath->SolidStream Pack in HDPE/Glass pHCheck Check pH LiquidPath->pHCheck SolventCheck Identify Solvent Base HaloStream Halogenated Waste Stream (Red Can) SolventCheck->HaloStream Contains DCM/Chloroform NonHaloStream Non-Halogenated Waste Stream (Clear/White Can) SolventCheck->NonHaloStream Contains MeOH/EtOAc/Acetone pHCheck->SolventCheck If pH > 2 Neutralize Neutralize with NaHCO3 (Target pH 5-9) pHCheck->Neutralize If pH < 2 Neutralize->SolventCheck

Figure 1: Decision tree for segregating methyl isoquinoline-1-carboxylate HCl waste based on physical state and solvent composition.

Emergency Contingency: Spill Management

In the event of a benchtop spill, follow this Self-Validating Cleanup Protocol :

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Ensure ventilation is active.[2][4][5]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum if available.

    • Liquid Spill: Surround with absorbent pads.

  • Neutralization (The Validation Step):

    • Sprinkle Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate over the spill area.

    • Observation: If bubbling occurs, acid is present. Continue adding powder until bubbling ceases (Validation that acid is neutralized).

  • Collection: Scoop the neutralized slurry into a bag or jar. Label as "Spill Debris: Isoquinoline Ester + Bicarbonate".

  • Final Wash: Wipe the surface with soap and water.[2]

References

  • PubChem. Methyl isoquinoline-1-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines Hazardous Waste Characteristics). Available at: [Link]

Sources

Personal protective equipment for handling Methyl isoquinoline-1-carboxylate hcl

[2]

Executive Safety Summary

Compound Class: Isoquinoline ester hydrochloride salt.[1][2] Primary Hazard Driver: Acidic Hydrolysis & Mucous Membrane Irritation. As a Senior Application Scientist, I urge you to treat Methyl isoquinoline-1-carboxylate HCl not just as a standard organic intermediate, but as a hygroscopic acidic salt . Upon contact with moisture (sweat, tears, lung tissue), the hydrochloride moiety can hydrolyze, creating a localized acidic environment (pH < 2) while the isoquinoline core acts as a potent irritant.

Critical Hazard Profile (derived from structural analogs):

  • Inhalation: High Risk.[2][3][4] Dust causes severe respiratory tract irritation (STOT SE 3).[2]

  • Eyes: High Risk.[1][2][3][4][5][6][7][8] Acidic dust causes immediate stinging and potential corneal opacity (Eye Irrit.[2] 2A/2).

  • Skin: Moderate Risk.[2] Irritation and potential sensitization (Skin Irrit. 2).[2]

Hierarchy of Controls & Risk Assessment

Before selecting PPE, you must validate your engineering controls.[2] PPE is the last line of defense, not the first.[2][9]

HierarchyFigure 1: Risk Mitigation Hierarchy for Methyl isoquinoline-1-carboxylate HClLevel11. Engineering Controls (MANDATORY)Class II Type A2 Biosafety Cabinet orChemical Fume Hood (Face velocity: 100 fpm)Level22. Administrative ControlsSOPs for Acidic Salts | Restricted AccessNo Open Bench WeighingLevel1->Level2Level33. Personal Protective Equipment (PPE)The Barrier System defined belowLevel2->Level3

Figure 1: The mandatory safety hierarchy. Do not handle this powder on an open bench.[2]

PPE Specification Matrix

This matrix is designed to create a self-validating barrier system .[2] Do not substitute materials without checking permeation data for your specific solvent carrier.[2]

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Solid Handling) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Causality: The solid salt is abrasive and hygroscopic.[1][2] Double gloving creates a sacrificial outer layer that can be discarded immediately if contaminated, preventing micro-perforations from exposing skin to acidic dust.
Hand Protection (In Solution) Barrier Laminate (Silver Shield) If dissolved in DCM/ChloroformCausality: Nitrile degrades rapidly (<5 mins) in halogenated solvents often used with isoquinolines.[1][2] If using MeOH/Water, Nitrile is acceptable.[2]
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Causality: Safety glasses are insufficient.[1][2] Air currents in fume hoods can turbulence fine powders around side-shields.[2] Goggles seal the ocular cavity against acidic dust entry.[2]
Respiratory Protection N95 (Minimum) or P100 Half-Face Only if outside Fume HoodCausality: In the event of a spill outside the hood, the HCl salt will aerosolize.[1][2] An N95 captures particulates; a P100 provides HEPA-level filtration.[2]
Body Protection High-Neck Lab Coat (100% Cotton or Nomex)Causality: Synthetic blends (polyester) can melt if a reaction exotherms or if a fire occurs.[1][2] A high neck prevents dust from settling on the clavicle/neck area, a common irritation site.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing (Critical Step)

Static electricity is the enemy here.[1][2] Hydrochloride salts are often fluffy and prone to static charge, causing "fly-away" powder.[2]

  • Environment: Activate Fume Hood. Verify airflow (80–100 fpm).

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound.[2]

  • Containment: Place the balance inside the hood. If this is impossible, use a secondary containment tray and a "balance enclosure" (acrylic shield).[2]

  • Transfer: Do not pour. Use a micro-spatula to transfer small amounts to avoid dust clouds.[2]

Phase B: Solubilization & Synthesis
  • Solvent Addition: Add solvent slowly.[2][4]

    • Note: The dissolution of HCl salts in water or alcohols can be slightly exothermic.[2]

  • Venting: If reacting with bases (e.g., Sodium Bicarbonate, TEA), anticipate CO₂ evolution or heat generation.[2] Do not cap vessels tightly immediately after mixing.[2]

  • Spill Defense: Keep a saturated Sodium Bicarbonate pad or wipes nearby to immediately neutralize any acidic drips.[2]

Emergency Response & Disposal Logic

In the event of a release, your response must be immediate and chemically logical.

SpillResponseFigure 2: Emergency Spill Response Decision TreeStartSpill DetectedTypeIdentify StateStart->TypeSolidSolid PowderType->SolidLiquidLiquid SolutionType->LiquidActionSolid1. Do NOT Sweep (Dust risk)2. Cover with wet paper towels3. Scoop into bagSolid->ActionSolidActionLiquid1. Cover with NaHCO3 (Neutralize)2. Absorb with Vermiculite3. Scoop into bagLiquid->ActionLiquidDisposalLabel: 'Hazardous Waste:Acidic Organic Solid'ActionSolid->DisposalActionLiquid->Disposal

Figure 2: Decision logic for spills. Note the prohibition on dry sweeping.[2]

Disposal Plan
  • Waste Stream: Segregate as "Acidic Organic Solids" or "Halogenated Organic Solvents" (if dissolved).[2]

  • Labeling: Explicitly write "Contains Isoquinoline Derivative - Potential Sensitizer" on the waste tag.[2]

  • Neutralization: Do not attempt to neutralize large quantities in the sink. Dispose of as solid hazardous waste to prevent plumbing corrosion or unintended reactions.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21196988, Methyl isoquinoline-1-carboxylate.[2] Retrieved from [Link][2]

  • Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Hydrogen Chloride (Application to HCl salts).[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods.[2] Retrieved from [Link][2]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。